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3-Methoxy-4-(3-morpholinopropoxy)aniline Documentation Hub

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  • Product: 3-Methoxy-4-(3-morpholinopropoxy)aniline
  • CAS: 700804-30-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-4-(3-morpholinopropoxy)aniline

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on bifunctional building blocks that can simultaneously satisfy stringent binding pocket requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on bifunctional building blocks that can simultaneously satisfy stringent binding pocket requirements and optimize bulk pharmacokinetic properties. 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) is a premier example of such a scaffold[1]. Predominantly utilized as an advanced intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other anilinoquinazoline derivatives, this molecule provides a highly nucleophilic handle for cross-coupling while introducing a solubilizing morpholine moiety[2].

This technical guide provides an in-depth analysis of its physicochemical behavior, chemical reactivity, and field-proven synthetic workflows, designed to serve as a definitive resource for drug development professionals.

Structural and Physicochemical Profiling

The utility of 3-Methoxy-4-(3-morpholinopropoxy)aniline stems from its precise spatial arrangement of electron-donating groups and its dual-basicity profile.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₁₄H₂₂N₂O₃-
Molecular Weight 266.34 g/mol Optimal size for fragment-based drug design.
CAS Number 700804-30-4Standard registry identifier[1].
pKa₁ (Aniline) ~4.5 – 5.0Weakly basic; unprotonated at physiological pH, ensuring nucleophilicity for synthetic steps.
pKa₂ (Morpholine) ~8.3Moderately basic; protonated at physiological pH, driving aqueous solubility.
LogP (Estimated) 1.8 – 2.2Balanced lipophilicity, ideal for crossing lipid bilayers while maintaining solubility.
H-Bond Donors 1 (NH₂ group)Capable of forming critical hinge-region hydrogen bonds in kinase domains.
H-Bond Acceptors 5 (N, O atoms)Enhances target residence time via solvent-exposed interactions.
The Causality of Dual Basicity

The molecule's behavior in solution is dictated by its two distinct nitrogen centers. The tertiary morpholine nitrogen (pKa ~8.3) acts as the primary solubilizing group. At physiological pH (7.4), the morpholine ring is predominantly protonated, which prevents the highly lipophilic aromatic core from aggregating in aqueous media. Conversely, the primary aniline nitrogen (pKa ~4.5) remains neutral, allowing it to act as a potent nucleophile during synthetic elaboration or as a hydrogen-bond donor in biological target binding.

Protonation State1 pH < 4.0 Dicationic State Aniline (+) Morpholine (+) State2 pH 5.0 - 7.0 Monocationic State Aniline (Neutral) Morpholine (+) State1->State2 Deprotonation of Aniline (pKa ~4.5) State3 pH > 9.0 Neutral State Aniline (Neutral) Morpholine (Neutral) State2->State3 Deprotonation of Morpholine (pKa ~8.3)

pH-dependent protonation states of 3-Methoxy-4-(3-morpholinopropoxy)aniline.

Chemical Reactivity & Mechanistic Insights

Aniline Nucleophilicity and Regiochemistry

The primary amine is exceptionally nucleophilic. This is driven by the mesomeric (+M) electron-donating effects of both the para-alkoxy (morpholinopropoxy) and meta-methoxy groups. These oxygen atoms donate electron density into the aromatic π -system, which effectively enriches the amine nitrogen. This electronic activation makes the compound an ideal substrate for SN​Ar reactions with electrophiles like 4-chloroquinazolines or for palladium-catalyzed Buchwald-Hartwig aminations[2].

Regiochemical Shift in Nomenclature

A common point of confusion for junior chemists scaling this molecule is the apparent "shifting" of substituents during its synthesis. The standard precursor is 2-methoxy-4-nitrophenol .

  • When the phenol (C1) is alkylated, the intermediate is 1-(3-morpholinopropoxy)-2-methoxy-4-nitrobenzene.

  • Upon reduction of the nitro group (C4) to an amine, IUPAC nomenclature rules dictate that the primary amine takes priority as C1.

  • Consequently, the old C4 becomes the new C1. The methoxy group (formerly C2) is now at C3, and the bulky alkoxy group (formerly C1) is now at C4. Understanding this topological inversion is critical when interpreting NMR spectra across the synthetic sequence.

Synthetic Workflows & Experimental Protocols

The synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline is typically achieved via a robust, two-step sequence: Williamson ether synthesis followed by catalytic hydrogenation.

Synthesis SM 2-Methoxy-4-nitrophenol (Starting Material) Int1 4-(3-Morpholinopropoxy)- 3-methoxynitrobenzene SM->Int1 Williamson Ether Synthesis Reagent1 4-(3-Chloropropyl)morpholine + K2CO3 / DMF Reagent1->Int1 Product 3-Methoxy-4-(3-morpholinopropoxy)aniline (Target Compound) Int1->Product Catalytic Hydrogenation Reagent2 H2 Gas, 10% Pd/C MeOH, Room Temp Reagent2->Product Downstream Kinase Inhibitor (e.g., Gefitinib analogs) Product->Downstream SNAr or Buchwald-Hartwig

Synthetic workflow from 2-methoxy-4-nitrophenol to targeted kinase inhibitors.

Protocol 1: Williamson Ether Synthesis (Alkylation)

Objective: Alkylate the phenolic hydroxyl group while avoiding side reactions. Rationale for Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases like Sodium Hydride ( NaH ). The strongly electron-withdrawing para-nitro group lowers the pKa of the phenol to approximately 7.1. Therefore, a mild base like K2​CO3​ is more than sufficient for complete deprotonation while preventing base-catalyzed degradation of the alkyl chloride[3].

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged reactor with 2-methoxy-4-nitrophenol (1.0 eq) and anhydrous Dimethylformamide (DMF) (10 volumes).

  • Add anhydrous K2​CO3​ (2.0 eq) and stir at ambient temperature for 30 minutes to ensure phenoxide formation (solution will turn deep red/orange).

  • Add 4-(3-chloropropyl)morpholine hydrochloride (1.1 eq) portion-wise. Note: If the hydrochloride salt is used, ensure an additional 1.0 eq of K2​CO3​ is present to neutralize the HCl.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 4-(3-morpholinopropoxy)-3-methoxynitrobenzene.

Protocol 2: Catalytic Hydrogenation (Reduction)

Objective: Chemoselectively reduce the nitro group to a primary amine. Rationale for Catalyst Selection: While 10% Palladium on Carbon (Pd/C) is the industry standard for clean, quantitative reductions, the presence of the basic morpholine nitrogen can occasionally lead to mild catalyst poisoning. In large-scale operations or when halogenated impurities are present, Raney Nickel under basic conditions (e.g., methanolic ammonia) is often employed to suppress acid-catalyzed condensation side-reactions (such as azo/azoxy impurity formation)[4].

Step-by-Step Methodology:

  • Dissolve the nitro intermediate (1.0 eq) in Methanol (15 volumes).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.

  • Evacuate the reaction vessel and backfill with Hydrogen gas ( H2​ ). Repeat three times.

  • Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Monitor via TLC (DCM:MeOH 9:1). The product will be highly polar and stain positive with ninhydrin.

  • Filter the mixture through a pad of Celite to remove the catalyst. Warning: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.

  • Concentrate the filtrate in vacuo to afford 3-Methoxy-4-(3-morpholinopropoxy)aniline as a viscous oil or low-melting solid.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthetic protocols above must be treated as self-validating systems. The success of the reduction step can be definitively confirmed through the following analytical markers:

  • ¹H NMR Spectroscopy (Causality of Chemical Shifts): In the nitro precursor, the aromatic protons are highly deshielded by the electron-withdrawing −NO2​ group, typically resonating downfield between 7.5 and 8.0 ppm. Upon successful reduction, the newly formed −NH2​ group acts as a strong electron donor (+M effect), causing these aromatic protons to shift significantly upfield to the 6.2–6.8 ppm range. Furthermore, a new broad singlet integrating for 2H will appear around 4.5–5.0 ppm, which will cleanly disappear upon D2​O exchange.

  • IR Spectroscopy: The reaction is deemed complete when the strong, characteristic asymmetric and symmetric N−O stretching bands of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) are completely extinguished and replaced by the distinctive doublet of primary N−H stretching bands at ~3300 and ~3400 cm⁻¹.

  • LC-MS: The mass spectrum in positive electrospray ionization (ESI+) mode will show a clean [M+H]+ peak at m/z 267.17, confirming the molecular weight of the target aniline.

References

  • ChemScene. 3-Methoxy-4-(3-morpholinopropoxy)aniline.
  • Journal of Medicinal Chemistry - ACS Publications. Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src.
  • Technical Disclosure Commons. REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS.
  • Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

The Role of 3-Methoxy-4-(3-morpholinopropoxy)aniline in the Convergent Synthesis of EGFR Inhibitors

Executive Summary The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib (Iressa), revolutionized the targeted treatment of non-small cell lung cancer (NSCLC). How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib (Iressa), revolutionized the targeted treatment of non-small cell lung cancer (NSCLC). However, the commercial scalability of these therapeutics relies heavily on the efficiency of their synthetic pathways. This technical guide explores the critical role of 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) [1] as a pre-functionalized building block. By shifting from a traditional linear synthesis to a convergent strategy, chemists can eliminate late-stage regioselectivity bottlenecks, drastically improving atom economy, purity, and overall yield.

Mechanistic Rationale: Convergent vs. Linear Synthesis

In the traditional linear synthesis of Gefitinib, the 4-anilinoquinazoline core is constructed first, followed by a late-stage O-alkylation to attach the 3-morpholinopropoxy tail[2]. This approach is fundamentally flawed by competing nucleophiles. During the final etherification step, the secondary amine at the C4 position of the quinazoline core competes with the C6 hydroxyl group. This lack of regiocontrol leads to the inevitable formation of an N-alkylated impurity: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine[3][4]. This side reaction drastically reduces the overall yield (often to ~10-14%) and necessitates exhaustive, non-scalable chromatographic purification[2].

To circumvent this, modern commercial syntheses employ a convergent strategy utilizing 3-Methoxy-4-(3-morpholinopropoxy)aniline[5]. By installing the highly functionalized, solubilizing morpholine tail on the aniline ring before the construction of the quinazoline core, the risk of late-stage N-alkylation is entirely eliminated[4]. This pre-functionalized A-ring building block ensures absolute regiocontrol, allowing for purification via simple crystallization and boosting overall yields to nearly 40%[6].

Retrosynthetic Analysis & Pathway

The convergent assembly of the quinazoline core from the pre-functionalized aniline involves a highly orchestrated sequence of electrophilic aromatic substitution, oxidative cleavage, and condensation.

Synthesis A 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) B Sandmeyer Isatin Synthesis Reagents: Chloral Hydrate, NH2OH A->B C 5-(3-Morpholinopropoxy)- 6-methoxyisatin B->C D Oxidative Cleavage Reagents: H2O2, NaOH C->D E 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzoic acid D->E F Quinazoline Core Assembly Reagents: Formamide, POCl3 E->F G 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline F->G H SNAr Coupling Reagent: 3-Chloro-4-fluoroaniline G->H I Gefitinib (EGFR-TKI) H->I

Convergent synthetic workflow from 3-Methoxy-4-(3-morpholinopropoxy)aniline to Gefitinib.

Step-by-Step Experimental Protocols

The following protocols detail the transformation of 3-Methoxy-4-(3-morpholinopropoxy)aniline into the final API, emphasizing the causality behind reagent selection and the self-validating metrics for each step.

Protocol 1: Sandmeyer Isatin Synthesis
  • Procedure: React 3-Methoxy-4-(3-morpholinopropoxy)aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous sodium sulfate solution. Heat to 90°C, then cool and isolate the intermediate. Slowly add the intermediate to concentrated sulfuric acid at 60°C to induce cyclization.

  • Causality: Chloral hydrate and hydroxylamine react with the primary amine to form an isonitrosoacetanilide intermediate. This specific intermediate is crucial because it directs the subsequent electrophilic aromatic substitution (cyclization) exclusively to the ortho position when treated with strong acid, forming the rigid isatin core.

  • Self-Validation: The cyclization reaction mixture shifts from a clear solution to a deep red/brown precipitate. TLC (DCM:MeOH 9:1) will confirm the complete disappearance of the starting aniline (Rf ~0.4) and the appearance of the isatin product (Rf ~0.6).

Protocol 2: Oxidative Cleavage to Anthranilic Acid
  • Procedure: Suspend the substituted isatin in a 10% NaOH solution. Slowly add 30% aqueous H2​O2​ dropwise while maintaining the temperature below 40°C. Acidify the mixture to pH 4-5 using dilute HCl.

  • Causality: Alkaline hydrogen peroxide is required to oxidatively cleave the α -keto amide bond of the isatin. The hydroxide ion attacks the C2 carbonyl, while the peroxide facilitates the ring-opening and decarboxylation, yielding the highly functionalized anthranilic acid.

  • Self-Validation: The evolution of CO2​ gas will visibly cease, indicating reaction completion. The target anthranilic acid will precipitate cleanly upon acidification to its isoelectric point.

Protocol 3: Quinazoline Core Assembly & Chlorination
  • Procedure: Condense the anthranilic acid with excess formamide at 150°C for 4 hours. Cool to precipitate the quinazolin-4(3H)-one. Suspend this solid in POCl3​ and reflux for 3 hours. Quench the reaction by pouring it over crushed ice.

  • Causality: Formamide acts dually as the solvent and the source of the C2 carbon and N3 nitrogen required to close the pyrimidine ring. Subsequent treatment with POCl3​ converts the tautomeric lactam of the quinazolinone into a highly electrophilic imidoyl chloride, priming the C4 position for the final nucleophilic attack.

  • Self-Validation: Quenching POCl3​ in ice water hydrolyzes the excess reagent and cleanly precipitates the 4-chloroquinazoline. Mass spectrometry (ESI+) will display a characteristic M and M+2 isotope pattern (3:1 ratio), confirming successful chlorine incorporation.

Protocol 4: SNAr Coupling to Gefitinib
  • Procedure: Dissolve the 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline in isopropanol (IPA). Reflux for 4 hours. Cool the mixture to room temperature to precipitate the product[7].

  • Causality: 3-chloro-4-fluoroaniline acts as the nucleophile in a Nucleophilic Aromatic Substitution ( SN​Ar ) at the activated C4 position[7]. IPA is chosen as the solvent because it selectively dissolves the starting materials at reflux, but forces the resulting Gefitinib hydrochloride salt to precipitate upon cooling, driving the equilibrium forward.

  • Self-Validation: The product precipitates as a dense crystalline solid. 1H NMR (DMSO- d6​ ) will show the disappearance of the primary aniline NH2​ protons and the appearance of a highly deshielded secondary amine proton (NH) at ~9.5 ppm, confirming successful coupling.

Quantitative Data Comparison

The shift from a linear to a convergent strategy provides measurable improvements in process chemistry metrics.

Table 1: Quantitative Comparison of Synthetic Strategies for Gefitinib

ParameterLinear Strategy (Late-Stage Alkylation)Convergent Strategy (Aniline-First)
Key Starting Material 6,7-dimethoxyquinazolin-4(3H)-one3-Methoxy-4-(3-morpholinopropoxy)aniline
Major Impurity Risk N-alkylation (up to 15-20% side product)Minimal (Morpholine is pre-installed)
Overall Yield 10% - 14%35% - 40%
Purification Method Column Chromatography requiredDirect Crystallization
Scalability Low (Impurity bottleneck)High (Highly crystalline intermediates)

Pharmacological Context: EGFR Signaling Pathway

Understanding the synthesis of Gefitinib is intrinsically linked to its biological target. Gefitinib acts as a competitive inhibitor for the Adenosine Triphosphate (ATP) binding pocket of the EGFR tyrosine kinase domain[2]. By blocking ATP binding, it halts autophosphorylation and shuts down downstream signaling pathways (such as RAS/RAF/MEK and PI3K/AKT) that drive tumor cell proliferation and survival[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

EGFR signaling cascade and targeted ATP-competitive inhibition by Gefitinib.

Conclusion

The utilization of 3-Methoxy-4-(3-morpholinopropoxy)aniline represents a paradigm shift in the synthesis of quinazoline-based EGFR inhibitors. By front-loading the structural complexity into the starting aniline, chemists bypass the thermodynamic pitfalls of late-stage etherification. This convergent approach not only ensures the structural integrity of the final API but also establishes a highly reproducible, self-validating, and commercially viable manufacturing standard for critical oncology therapeutics.

References

  • BLDpharm Product Catalog: 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS 700804-30-4). BLD Pharm.
  • A New Synthesis of Gefitinib. Synlett (Thieme Connect).
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.
  • Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Taylor & Francis.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Gefitinib - New Drug Approvals. New Drug Approvals.
  • Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Oriental Journal of Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of 3-Methoxy-4-(3-morpholinopropoxy)aniline Derivatives

Introduction: A Framework for Characterizing a Novel Chemical Series The 3-methoxy-4-(3-morpholinopropoxy)aniline scaffold represents a promising area for medicinal chemistry exploration. This structure combines several...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Characterizing a Novel Chemical Series

The 3-methoxy-4-(3-morpholinopropoxy)aniline scaffold represents a promising area for medicinal chemistry exploration. This structure combines several key pharmacophores: a substituted aniline ring, a methoxy group, and a flexible morpholinopropoxy side chain. While aniline derivatives are prevalent in pharmaceuticals, agrochemicals, and dyes, the specific pharmacokinetic (PK) profile of this particular series is not extensively documented in publicly available literature.[1] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to approach the characterization of these novel compounds.

As a self-validating system, this document will not only present theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) pathways but will also provide the detailed experimental protocols necessary to generate the empirical data required for validation. We will proceed from in silico predictions to detailed analytical methodologies and the elucidation of the complete pharmacokinetic profile, grounding our approach in established scientific principles and data from structurally related compounds.

Part 1: Foundational Characterization and in silico Prediction

Prior to initiating any in vitro or in vivo studies, a foundational understanding of the physicochemical properties is paramount. These properties are the primary determinants of a compound's behavior in a biological system. For a representative molecule of the 3-methoxy-4-(3-morpholinopropoxy)aniline class, we can predict several key parameters.

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight~300 g/mol Compliant with Lipinski's Rule of Five, favoring good absorption.
LogP2.0 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors1 (from aniline -NH2)Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors4 (2 from ether oxygens, 1 from morpholine nitrogen, 1 from aniline nitrogen)Compliant with Lipinski's Rule of Five.
Polar Surface Area (PSA)~60-70 ŲSuggests good potential for oral absorption and cell permeability.
Blood-Brain Barrier (BBB) PermeabilityLikely to crossThe moderate lipophilicity and PSA suggest potential for CNS penetration, a factor to be confirmed experimentally.[2]
GI AbsorptionHighPredicted based on compliance with Lipinski's Rule of Five.[2]

In silico models, particularly modern approaches like multitask graph neural networks, offer a powerful, data-efficient method for early ADME prediction.[3] These models can help prioritize compounds for synthesis and experimental testing by flagging potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested.[3]

Part 2: Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For the quantification of 3-methoxy-4-(3-morpholinopropoxy)aniline derivatives in biological matrices such as plasma, urine, and tissue homogenates, a sensitive and selective method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.

Experimental Protocol: UPLC-MS/MS Method for Plasma Quantification

This protocol outlines a self-validating system for method development and sample analysis.

1. Objective: To accurately quantify the concentration of a 3-methoxy-4-(3-morpholinopropoxy)aniline derivative (henceforth "analyte") and its potential metabolites in rat plasma.

2. Materials and Reagents:

  • Analyte reference standard (≥98% purity)
  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (LC-MS grade)
  • Control rat plasma (K2EDTA as anticoagulant)

3. Sample Preparation (Protein Precipitation):

  • a. Thaw plasma samples on ice.
  • b. In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.
  • c. Add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).
  • d. Vortex vigorously for 1 minute to precipitate proteins.
  • e. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • f. Carefully transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole (e.g., Sciex QTRAP, Waters Xevo).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: Determined by infusing the analyte and IS. For the analyte, this would involve monitoring the transition from the parent ion [M+H]+ to a characteristic product ion.

5. Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Workflow Diagram: Bioanalytical Sample Processing

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) ppt Add Acetonitrile + IS (150 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant uplc UPLC Injection supernatant->uplc To Autosampler Vial msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound 3-Methoxy-4-(3-morpholinopropoxy)aniline M1 O-Demethylated Metabolite (Catechol) Parent->M1 Oxidation M2 Hydroxylated Metabolite Parent->M2 Oxidation M3 N-Oxidized Metabolite (Hydroxylamine) Parent->M3 Oxidation M4 Glucuronide Conjugate M1->M4 Glucuronidation M5 Sulfate Conjugate M1->M5 Sulfation M2->M4 Glucuronidation M2->M5 Sulfation M3->M4

Caption: Predicted metabolic pathways for 3-methoxy-4-(3-morpholinopropoxy)aniline.

Excretion

Excretion is the final removal of the drug and its metabolites from the body.

  • Routes of Excretion: The primary routes are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites determine the predominant route. Small, water-soluble metabolites are typically excreted in the urine, while larger, more lipophilic compounds may be excreted in the bile.

  • Mass Balance Study: A study using a radiolabeled version of the compound is the definitive way to determine the routes and extent of excretion and to ensure all metabolites are accounted for.

Part 4: Data Interpretation and Clinical Relevance

The data generated from the studies described above are used to calculate key pharmacokinetic parameters that define the drug's behavior in the body.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicities.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination Half-lifeTime required for the plasma concentration to decrease by half; determines dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes; indicates the extent of tissue distribution.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

These parameters are crucial for selecting a lead candidate and designing a dosing regimen for first-in-human clinical trials. [4]A compound with high oral bioavailability, a half-life that supports a convenient dosing schedule (e.g., once or twice daily), and a predictable metabolic profile is generally preferred. Understanding the pharmacokinetic profile is a critical component of building the safety and efficacy case for any new therapeutic agent. [5]

References

  • AA Blocks. 3-Methoxy-4-(morpholin-4-yl)aniline | 482308-06-5. Available from: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]

  • Caccia, S. (1992). Determination of 3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin, a new morpholinyl anthracycline, in plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 578(2), 309-315. Available from: [Link]

  • ResearchGate. Calculated ADME and pharmacokinetic parameters of 3 and 4a-e. Available from: [Link]

  • Jinbin, Y., et al. (2020). Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. Frontiers in Pharmacology, 11, 933. Available from: [Link]

  • ChemRxiv. (2025). Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization. Available from: [Link]

  • Alnylam Pharmaceuticals. About Clinical Trials. Available from: [Link]

  • MDPI. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs, 18(11), 554. Available from: [Link]

  • Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423-431. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methoxy-4-(3-morpholinopropoxy)aniline as a Strategic Intermediate in the Scalable Synthesis of Gefitinib

Introduction & Mechanistic Rationale Gefitinib (marketed as Iressa) is a potent, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, fundamentally utilized in the targeted therapy of non-small ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Gefitinib (marketed as Iressa) is a potent, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, fundamentally utilized in the targeted therapy of non-small cell lung cancer (NSCLC)[1][2]. The pharmacological efficacy of gefitinib relies heavily on its 6,7-disubstituted quinazoline core.

Historically, the industrial synthesis of gefitinib has relied on starting materials such as 3-hydroxy-4-methoxybenzonitrile or isovanillin[3][4]. These conventional routes often require hazardous cyanation steps or suffer from poor yields during oxime-to-nitrile conversions due to geometric isomerism[3]. To circumvent these bottlenecks, 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS 700804-30-4)[5] has emerged as a highly strategic, cyanide-free intermediate.

By leveraging a modified Sandmeyer isatin synthesis, this specific aniline derivative can be regioselectively cyclized and oxidatively cleaved to form the requisite anthranilic acid core. The strong electron-donating properties of the C3-methoxy and C4-morpholinopropoxy groups on the aniline direct electrophilic ring closure exclusively to the para position, establishing the exact 6,7-substitution pattern required for the final gefitinib molecule[6].

Synthetic Workflow & Pathway

The transformation of 3-methoxy-4-(3-morpholinopropoxy)aniline into gefitinib is a multi-stage process that systematically builds the pyrimidine ring of the quinazoline core.

G A 3-Methoxy-4-(3-morpholinopropoxy) aniline (Starting Intermediate) B Isonitrosoacetanilide Intermediate A->B Chloral hydrate, NH2OH·HCl C 5-(3-morpholinopropoxy)- 6-methoxyisatin B->C H2SO4 (conc.), Regioselective Cyclization D 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzoic acid C->D H2O2, NaOH (aq), Oxidative Cleavage E 7-Methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one D->E Formamidine acetate, Pyrimidine Ring Formation F Gefitinib (API) E->F 1. POCl3 2. 3-Chloro-4-fluoroaniline

Figure 1: Gefitinib synthesis workflow from 3-Methoxy-4-(3-morpholinopropoxy)aniline.

Detailed Experimental Protocols

The following self-validating protocols detail the critical steps for converting the aniline intermediate into the quinazolinone core.

Protocol A: Synthesis of 5-(3-Morpholinopropoxy)-6-methoxyisatin

Objective: Convert the aniline into the corresponding isatin while strictly controlling regioselectivity.

  • Step 1: Isonitrosoacetanilide Formation. In a 2L jacketed reactor, dissolve 10.0 eq of anhydrous sodium sulfate in DI water. Add 3-Methoxy-4-(3-morpholinopropoxy)aniline (1.0 eq)[5] and concentrated HCl to form a soluble hydrochloride salt. Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq). Heat the mixture to 90°C for 2 hours.

    • Causality: Sodium sulfate acts as a salting-out agent. The high ionic strength forces the hydrophobic isonitrosoacetanilide intermediate to precipitate upon formation, protecting it from premature aqueous hydrolysis.

  • Step 2: Regioselective Cyclization. In a separate reactor, pre-heat concentrated H₂SO₄ to 50°C. Add the dried isonitrosoacetanilide intermediate portion-wise over 45 minutes, then heat to 80°C for 30 minutes.

    • Causality: Strict temperature control (50–60°C during addition) is critical. Exceeding 65°C leads to undesired sulfonation of the highly activated electron-rich aromatic ring, while temperatures below 45°C result in incomplete cyclization. The C3-methoxy group strongly directs cyclization to the C6 position, avoiding the sterically hindered C2 position.

  • Step 3: Isolation. Quench by pouring the acidic mixture over crushed ice. Filter the resulting bright orange/red precipitate.

  • QC/QA Check: Verify regioselectivity via ¹H-NMR. The disappearance of the C6 aromatic proton and the presence of two distinct singlet protons (para to each other) confirm successful cyclization at the C6 position.

Protocol B: Oxidative Cleavage to Anthranilic Acid

Objective: Baeyer-Villiger-type cleavage of the isatin to yield 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid.

  • Step 1: Solubilization. Suspend the isatin intermediate in 2M aqueous NaOH at room temperature until fully dissolved, forming a deep purple sodium salt solution.

  • Step 2: Peroxide Cleavage. Cool the reactor to 0–5°C. Add 30% H₂O₂ dropwise over 1 hour, then stir for 2 hours at room temperature.

    • Causality: The reaction is highly exothermic. H₂O₂ acts as a nucleophile attacking the C3 carbonyl, initiating the ring-opening cleavage of the C2-C3 bond. Maintaining a low temperature prevents the oxidative degradation of the morpholine ring by excess peroxide.

  • Step 3: Precipitation. Acidify the solution to pH 4.5 using 2M HCl.

    • Causality: pH 4.5 represents the isoelectric point of the resulting anthranilic acid, ensuring maximum precipitation and yield.

  • QC/QA Check: Monitor for the complete absence of the isatin carbonyl peak (~1740 cm⁻¹) via FT-IR. HPLC purity should exceed 98%.

Protocol C: Assembly of the Quinazolin-4-one Core

Objective: Construct the pyrimidine ring to yield 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one[6].

  • Step 1: Cyclization. Combine the anthranilic acid intermediate with formamidine acetate (1.5 eq) in anhydrous ethanol. Reflux (78°C) for 6 hours.

    • Causality: Formamidine acetate acts seamlessly as both the carbon source for C2 of the quinazoline and the nitrogen source for N3. Ethanol provides a polar protic medium that stabilizes the transition state during cyclization.

  • Step 2: Isolation. Cool to 0°C to crystallize the product. Filter and wash with cold ethanol. The resulting intermediate is subsequently chlorinated with POCl₃ and coupled with 3-chloro-4-fluoroaniline to yield the final Gefitinib API[3][4].

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction metrics for the Sandmeyer-Isatin pathway, demonstrating its viability for scalable manufacturing.

Reaction StepKey Reagents & ConditionsYield (%)HPLC Purity (%)Primary Impurity Profile
1. Isonitrosoacetanilide Formation Chloral hydrate, NH₂OH·HCl, 90°C88.096.5Unreacted aniline (<1.0%)
2. Isatin Cyclization Conc. H₂SO₄, 50°C to 80°C76.094.0Sulfonated byproducts (2-3%)
3. Oxidative Cleavage 30% H₂O₂, 2M NaOH, 0–5°C91.098.2Uncleaved isatin (<0.5%)
4. Quinazolinone Assembly Formamidine acetate, EtOH, Reflux85.099.1Ring-open amide (<0.5%)

Conclusion

The utilization of 3-Methoxy-4-(3-morpholinopropoxy)aniline represents a highly efficient, cyanide-free paradigm for gefitinib manufacturing. By routing the synthesis through a regioselective Sandmeyer isatin intermediate, chemists can achieve the precise 6,7-disubstitution pattern required for the quinazoline core while maintaining excellent purity profiles and scalable yields.

References

  • Google Patents. "CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one". Available at:[6]

  • PharmaCompass. "Gefitinib | Drug Information, Uses, Side Effects, Chemistry". Available at:[Link][2]

  • Google Patents. "US8350029B2 - Process for the preparation of gefitinib". Available at:[3]

  • National Institutes of Health (PMC). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate". Available at:[Link][4]

Sources

Application

Application Note: In Vitro Assay Preparation and Workflow Optimization Using 3-Methoxy-4-(3-morpholinopropoxy)aniline in Kinase Inhibitor Discovery

Executive Summary & Scientific Context In the landscape of targeted therapeutics, 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) serves as a highly privileged building block for the synthesis of ATP-competit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of targeted therapeutics, 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) serves as a highly privileged building block for the synthesis of ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The strategic incorporation of this specific aniline fragment into a drug scaffold is not arbitrary; it is driven by precise mechanistic causality. The aniline primary amine acts as the reactive nucleophile for scaffold assembly (e.g., via SN​Ar reactions with pyrimidine or quinazoline cores)[1]. Once integrated, the morpholine ring serves a dual purpose:

  • Physicochemical Optimization: Morpholine is a weak base ( pKa​≈8.3 ) that becomes protonated at physiological pH, drastically improving the aqueous solubility and membrane permeability of highly lipophilic aromatic cores[2].

  • Target Engagement: The morpholine oxygen often acts as a critical hydrogen-bond acceptor in the solvent-exposed regions or hinge-binding pockets of kinases such as PI3K, mTOR, and various Receptor Tyrosine Kinases (RTKs)[3]. Furthermore, its flexible conformation modulates the overall pharmacokinetic and pharmacodynamic (PK/PD) profile of the resulting inhibitor[4].

This application note provides a comprehensive, self-validating methodology for preparing this compound and evaluating its synthesized derivatives through robust in vitro biochemical and cellular assays.

Physicochemical Properties & Stock Preparation

Before initiating any in vitro assay, the integrity of the compound stock must be guaranteed. The presence of the morpholinopropoxy chain introduces specific handling requirements.

Table 1: Physicochemical Impact of the Morpholine-Propoxy Moiety
ParameterUnsubstituted Aniline (Baseline)3-Methoxy-4-(3-morpholinopropoxy)anilineCausality / Assay Impact
Aqueous Solubility Poor (< 0.1 mg/mL)Enhanced (Protonated form)Reduces compound precipitation in aqueous assay buffers.
pKa​ (Conjugate Acid) ~4.6 (Aniline nitrogen)~8.3 (Morpholine nitrogen)Dictates pH-dependent ionization; requires careful buffer pH control (pH 7.4).
Lipophilicity (cLogP) ~0.9~1.8 - 2.5Balances hydrophobic target binding with necessary aqueous solubility.
Target Interaction Hinge-binding onlyHinge-binding + Solvent channelMorpholine oxygen acts as an H-bond acceptor, increasing kinase selectivity.
Protocol 1: Preparation of 10 mM Master Stock

Causality Check: Why 100% anhydrous DMSO? Despite the morpholine group improving aqueous solubility, the free base form of the compound retains significant lipophilicity. Introducing water at the stock level promotes hydrolytic degradation and localized precipitation.

  • Equilibration: Allow the lyophilized powder of 3-Methoxy-4-(3-morpholinopropoxy)aniline (or its synthesized derivative) to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents ambient moisture condensation on the hygroscopic morpholine moiety.

  • Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Sonication (If required): If the solution is not optically clear, sonicate in a water bath at 25°C for 5 minutes. Reason: Acoustic cavitation disrupts intermolecular hydrophobic interactions without thermal degradation.

  • Storage: Aliquot into single-use amber glass vials (10-50 µL) and store at -20°C or -80°C. Reason: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric water, leading to compound crashing out of solution and artificially lowering the active concentration in downstream assays.

Experimental Workflows

Workflow Architecture

The following diagram illustrates the logical progression from building block synthesis to in vitro validation.

Caption: Workflow from building block synthesis to in vitro biochemical and cellular profiling.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the gold standard for evaluating the target engagement of kinase inhibitors derived from this building block.

Causality Check: Why TR-FRET? Many highly conjugated aromatic compounds exhibit auto-fluorescence. TR-FRET utilizes a time delay (e.g., 50-100 µs) before reading the emission, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly a result of the Europium-to-Fluorophore energy transfer indicating target binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 0.1% BSA, and 2 mM DTT.

    • Causality: Tween-20 and BSA are critical to prevent the lipophilic morpholine-derivatives from adhering to the polystyrene microplate walls (non-specific binding). DTT maintains the kinase cysteine residues in a reduced, active state.

  • Compound Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1% in the assay well. Reason: DMSO concentrations >1% can denature the kinase.

  • Kinase/Tracer Addition: Add the target kinase (e.g., EGFR or mTOR) and the fluorescently labeled ATP-competitive tracer. Incubate for 15 minutes.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His).

  • Equilibration & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read on a microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Protocol 3: Cell Viability Profiling (CellTiter-Glo®)

To validate that the synthesized morpholine-aniline derivative successfully permeates the cell membrane and exerts a phenotypic effect, an ATP-dependent luminescence assay is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-transfer the serially diluted compounds into the assay plate. Include a vehicle control (1% DMSO) and a positive control (e.g., 1 µM Staurosporine). Incubate for 72 hours.

  • Reagent Equilibration (Critical): Remove the assay plate and the CellTiter-Glo (CTG) reagent from the incubator/fridge and allow them to equilibrate to room temperature (22°C) for 30 minutes.

    • Causality: The luciferase enzyme in the CTG reagent is highly temperature-dependent. If the plate is read while the edges are cooler than the center, it will create severe "edge effects," resulting in high Coefficient of Variation (CV%) and invalid IC50​ curves.

  • Lysis and Luminescence: Add an equal volume of CTG reagent to the cell culture medium. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using an integration time of 0.5 seconds per well.

Mechanistic Target Pathway

Derivatives of 3-Methoxy-4-(3-morpholinopropoxy)aniline are frequently designed to target the RTK/PI3K/AKT/mTOR axis[3]. The morpholine moiety is particularly privileged in occupying the ATP-binding pocket of these specific kinases.

Caption: EGFR/PI3K/mTOR signaling pathway targeted by morpholine-aniline derived kinase inhibitors.

Data Presentation & Quality Control

A self-validating assay system requires strict quality control parameters. Below is a summary table of expected assay performance metrics when screening derivatives of this building block.

Table 2: In Vitro Assay Quality Control Parameters
Assay TypeParameterAcceptable RangeCausality / Troubleshooting
TR-FRET Z'-Factor> 0.6A Z' < 0.6 indicates high assay noise, likely due to compound precipitation or pipetting errors.
TR-FRET Signal-to-Background> 5.0Ensure the tracer concentration is at or below its Kd​ to maintain sensitivity.
CellTiter-Glo DMSO Tolerance< 5% varianceCell lines vary in DMSO sensitivity. Ensure final DMSO is ≤ 0.5% if toxicity is observed in vehicle wells.
CellTiter-Glo IC50​ Hill Slope0.8 to 1.2Slopes > 2.0 often indicate non-specific cytotoxicity or compound aggregation rather than targeted inhibition.

References

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A review on pharmacological profile of Morpholine derivatives Source: ResearchGate / Int. J. Pharmacol. Pharm. Sci. URL:[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

purification and crystallization techniques for 3-Methoxy-4-(3-morpholinopropoxy)aniline

Application Note: Purification and Crystallization Techniques for 3-Methoxy-4-(3-morpholinopropoxy)aniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification and Crystallization Techniques for 3-Methoxy-4-(3-morpholinopropoxy)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Context

The compound 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4)[1] is a highly functionalized diamine serving as a critical building block in the synthesis of targeted kinase inhibitors, most notably as a key intermediate in the production of the EGFR inhibitor Gefitinib[2].

Isolating this intermediate in high purity (>99.5%) presents significant synthetic challenges. The presence of an electron-rich aniline moiety makes the molecule highly susceptible to aerial oxidation, leading to the formation of dark, polymeric colored impurities. Furthermore, the flexible 3-morpholinopropoxy chain lowers the lattice energy of the crystal, frequently causing the free base to "oil out" (liquid-liquid phase separation) rather than crystallize during final isolation. This application note details a field-proven, causality-driven methodology for the purification and controlled crystallization of this critical intermediate.

Physicochemical Profiling & Causality in Purification

To design a self-validating purification system, we must exploit the intrinsic physicochemical properties of the molecule. The compound possesses two distinct basic centers: an aliphatic tertiary amine (morpholine) and a primary aromatic amine (aniline).

  • Morpholine Nitrogen: Exhibits a pKa of approximately 8.49 (conjugate acid)[3].

  • Aniline Nitrogen: Exhibits a significantly lower pKa of approximately 4.4 to 4.6 (conjugate acid)[4].

The Causality of the Method: By leveraging this ΔpKa of ~4.0 units, we can execute a highly selective acid-base phase-transfer extraction. At a pH < 2.0, both nitrogen centers are protonated, rendering the molecule highly water-soluble. This allows neutral organic impurities (such as unreacted nitro-aromatic precursors or alkylating agents) to be washed away in the organic phase. Subsequent basification to pH > 10.0 deprotonates both centers, driving the neutral free base back into a fresh organic extraction solvent.

Table 1: Physicochemical Profile of 3-Methoxy-4-(3-morpholinopropoxy)aniline
PropertyValue / Description
CAS Number 700804-30-4[1]
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
pKa (Morpholine N) ~8.49 (Conjugate Acid)[3]
pKa (Aniline N) ~4.4 - 4.6 (Conjugate Acid)[4]
Physical State (Free Base) Viscous oil to low-melting solid
Degradation Profile Highly prone to aerial oxidation (forms azo/quinone-imine species)

Strategic Workflow Design

Workflow Crude Crude Reaction Mixture (Contains nitro/alkyl impurities) Acidic Acidic Aqueous Extraction (pH < 2.0, HCl(aq)) Crude->Acidic OrganicWash Organic Wash (EtOAc) (Removes neutral impurities) Acidic->OrganicWash Basification Basification (pH > 10.0, NaOH(aq)) OrganicWash->Basification Extraction Organic Extraction (EtOAc) Basification->Extraction Decolorization Decolorization (Activated Carbon, 50°C) Extraction->Decolorization Crystallization Anti-Solvent Crystallization (EtOAc / Heptane) Decolorization->Crystallization Pure Pure Crystalline Product (>99.5% HPLC Purity) Crystallization->Pure

Caption: Workflow for the purification and crystallization of 3-Methoxy-4-(3-morpholinopropoxy)aniline.

pH-Dependent Phase Transfer Logic

Protonation pH12 pH > 10 Free Base (Organic Soluble) pH6 pH ~ 6.5 Mono-protonated (Morpholine) (Aqueous Soluble) pH12->pH6 + H+ (pKa ~8.5) pH6->pH12 + OH- pH1 pH < 2 Di-protonated (Morpholine + Aniline) (Highly Aqueous Soluble) pH6->pH1 + H+ (pKa ~4.5) pH1->pH6 + OH-

Caption: pH-dependent protonation states exploiting the pKa difference between morpholine and aniline.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Decolorization

This protocol is self-validating; pH checks ensure quantitative mass transfer between phases.

  • Dissolution: Dissolve 100 g of crude 3-Methoxy-4-(3-morpholinopropoxy)aniline in 500 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 500 mL of 1M HCl(aq) to the organic layer. Stir vigorously for 15 minutes.

    • Validation Check: Measure the pH of the aqueous layer. It must be < 2.0. If not, add concentrated HCl dropwise. Causality: This ensures both the morpholine and aniline nitrogens are fully protonated, driving 100% of the API into the aqueous phase.

  • Phase Separation: Separate the layers. Discard the dark EtOAc layer (contains unreacted nitro-aromatic precursors and neutral impurities). Wash the aqueous layer with an additional 200 mL of fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Basification: Cool the aqueous layer to 10°C. Slowly add 2M NaOH(aq) under vigorous stirring until the pH reaches 10.5.

    • Validation Check: A milky suspension will form. The pH must remain > 10.0 for at least 5 minutes to ensure complete deprotonation of the morpholine ring.

  • Product Extraction: Extract the aqueous suspension with 2 × 400 mL of EtOAc. Combine the organic layers.

  • Decolorization: Add 10 g (10% w/w) of activated carbon (Darco KB-G) to the combined EtOAc extract. Heat the suspension to 50°C for 30 minutes. Causality: The high surface area of the carbon selectively adsorbs the highly conjugated, colored polymeric oxidation products.

  • Filtration: Filter the hot suspension through a tightly packed Celite pad. Wash the pad with 100 mL of warm EtOAc. The resulting filtrate should be a pale yellow to clear solution.

Protocol B: Anti-Solvent Crystallization of the Free Base

Crystallizing flexible ether-linked molecules requires strict control of supersaturation to prevent "oiling out".

  • Concentration: Concentrate the decolorized EtOAc filtrate under reduced pressure (40°C) to a total volume of approximately 250 mL (2.5 volumes relative to input mass).

  • Heating: Heat the concentrated solution to 60°C to ensure complete dissolution.

  • Anti-Solvent Addition: Begin adding Heptane dropwise at a rate of 5 mL/min. Continue addition until the solution reaches the "cloud point" (persistent slight turbidity). This typically occurs after adding ~300 mL of Heptane.

  • Seeding & Aging (Critical Step): Add 0.5 g of pure 3-Methoxy-4-(3-morpholinopropoxy)aniline seed crystals. Hold the suspension at 60°C for 45 minutes.

    • Causality: Holding at the cloud point allows a robust seed bed to form. Rapid cooling without aging will cause the supersaturation limit to be breached, resulting in the product crashing out as an unfilterable oil.

  • Controlled Cooling: Cool the suspension linearly from 60°C to 5°C over 4 hours (cooling rate of ~0.2°C/min).

  • Isolation: Filter the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 100 mL of pre-chilled (5°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 35°C for 12 hours to yield the pure free base.

Quantitative Data: Crystallization Optimization

To determine the optimal solvent system for Protocol B, various solvent/anti-solvent pairs were evaluated. The data below demonstrates why the EtOAc/Heptane system is superior for preventing liquid-liquid phase separation (oiling out) while maximizing yield and purity.

Table 2: Solvent Screening for Free Base Crystallization
Solvent SystemRatio (v/v)Temperature ProfileYield (%)HPLC Purity (%)Crystal MorphologyObservations
EtOAc / Heptane 1:260°C to 5°C82 >99.5 Needles Optimal; smooth nucleation.
MTBE / Hexane1:345°C to 0°C7698.8Fine powderRapid precipitation; difficult filtration.
Isopropanol / Water3:170°C to 10°C6599.1PrismsOiling out observed prior to crystallization.
Toluene / Heptane1:180°C to 5°C7999.3GranularGood purity, but requires high energy input.

Conclusion

The successful purification of 3-Methoxy-4-(3-morpholinopropoxy)aniline relies entirely on understanding its dual-pKa nature and its susceptibility to oxidation. By employing a rigorous, pH-monitored acid-base extraction followed by carbon decolorization, process chemists can effectively strip away unreacted precursors and degradation products. Furthermore, utilizing a tightly controlled EtOAc/Heptane anti-solvent crystallization prevents the common pitfall of "oiling out," ensuring the isolation of a highly pure, crystalline intermediate suitable for downstream API synthesis.

References

  • Google Patents. "CN103570633B - The preparation method of Gefitinib".
  • AIP Publishing. "Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline, a key intermediate in the development of pharmaceuticals such as Reboxetine.[1][2] This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline, a key intermediate in the development of pharmaceuticals such as Reboxetine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and purity. We will delve into the causality behind experimental choices, providing field-proven insights to overcome synthetic challenges.

Synthetic Strategy Overview

The most common and industrially scalable route to 3-Methoxy-4-(3-morpholinopropoxy)aniline involves a two-step process starting from 4-hydroxy-3-methoxy-nitrobenzene:

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group with a suitable 3-morpholinopropyl halide.

  • Nitro Group Reduction: Reduction of the aromatic nitro group to the target aniline.

This guide is structured to address specific problems that may arise during each of these critical steps.

Reaction Pathway and Potential Pitfalls

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction SM1 4-Hydroxy-3-methoxy- nitrobenzene R1 + 4-(3-Chloropropyl)morpholine + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) SM1->R1 INT 3-Methoxy-4-(3-morpholinopropoxy) nitrobenzene R1->INT Desired Reaction SP1 Side Product: Unreacted Starting Material R1->SP1 Incomplete Reaction SP2 Side Product: Elimination Product (N-allyl-morpholine) R1->SP2 Side Reaction INT2 3-Methoxy-4-(3-morpholinopropoxy) nitrobenzene R2 + Reducing Agent (e.g., H₂, Pd/C) + Solvent (e.g., MeOH) INT2->R2 PROD Target Product: 3-Methoxy-4-(3-morpholinopropoxy)aniline R2->PROD Desired Reaction SP3 Side Product: Incomplete Reduction (Nitroso, Hydroxylamine) R2->SP3 Incomplete Reaction SP4 Side Product: Catalyst Deactivation R2->SP4 Process Issue

Caption: General synthetic route and common side reactions.

Troubleshooting Guide: Williamson Ether Synthesis

This section addresses issues related to the O-alkylation of 4-hydroxy-3-methoxy-nitrobenzene. The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on factors that favor this mechanism.[3]

Q1: My ether synthesis reaction shows low conversion or has stalled. What are the primary causes and solutions?

Answer: Low conversion is typically traced back to four key areas: the base, the solvent, the temperature, or the quality of the reagents.

  • Causality: The reaction requires a base strong enough to deprotonate the phenol, creating a nucleophilic phenoxide. The solvent must facilitate the SN2 reaction, and the temperature must provide sufficient energy without promoting side reactions.

  • Troubleshooting Steps:

    • Evaluate the Base: Weak bases like NaHCO₃ are often insufficient. A stronger, non-nucleophilic inorganic base is preferred. Potassium carbonate (K₂CO₃) is a common and effective choice. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions.[4]

    • Optimize the Solvent: The ideal solvent for an SN2 reaction is polar and aprotic. Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3] Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.

    • Adjust the Temperature: While higher temperatures can increase reaction rates, excessive heat (>100 °C) can promote the E2 elimination of the alkyl halide, forming N-allyl-morpholine as a byproduct. A typical range for this reaction is 60-90 °C. Monitor the reaction by TLC or HPLC to find the optimal balance.

    • Verify Reagent Quality: Ensure the 4-(3-chloropropyl)morpholine is free from degradation. It is often supplied as a hydrochloride salt, which must be neutralized or used with an extra equivalent of base. Moisture in the reaction can quench the phenoxide, so using anhydrous solvents is recommended, especially when using strong bases like NaH.

Data Summary: Base and Solvent Selection
BaseSolventTypical Temperature (°C)Relative RateKey Considerations
K₂CO₃DMF80 - 90GoodStandard, cost-effective choice.[4]
Cs₂CO₃Acetonitrile70 - 80ExcellentHigher reactivity due to the "caesium effect," but more expensive.
NaHAnhydrous THF/DMF25 - 60Very GoodRequires strict anhydrous conditions; generates H₂ gas.[5]
NaOHEthanol/WaterRefluxModerateRisk of side reactions and lower yield due to protic solvent.[4]

Troubleshooting Guide: Nitro Group Reduction

This section focuses on the conversion of the nitro-intermediate to the final aniline product.

Q1: My nitro reduction is incomplete, or I'm observing unidentified impurities. What's going wrong?

Answer: Incomplete reduction or the formation of intermediates like nitroso or hydroxylamine species often points to issues with the catalyst, hydrogen source, or reaction conditions.

  • Causality: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. Any substance that blocks these active sites (a poison) or any condition that limits hydrogen availability will stall the reaction.

  • Troubleshooting Steps:

    • Catalyst Selection & Loading: Palladium on carbon (Pd/C, 5-10 wt%) is a highly effective catalyst. Ensure the catalyst is fresh and has not been exposed to air for extended periods. Typical catalyst loading is 1-5 mol% relative to the nitro compound. If the reaction is slow, a slightly higher loading may be necessary.

    • Hydrogen Source & Pressure: For laboratory scale, transfer hydrogenation using a source like ammonium formate or hydrazine hydrate with Pd/C can be effective and avoids the need for high-pressure hydrogenation equipment.[6][7] If using H₂ gas, ensure a constant pressure (typically 50-100 psi) is maintained. A leak in the system can lead to stalling.

    • Identify Catalyst Poisons: Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvents are free from sulfur contamination. The morpholine moiety itself can sometimes interact with the catalyst surface, so ensuring efficient stirring is crucial to maintain catalyst activity.

    • Solvent and pH: The reduction is typically run in solvents like methanol, ethanol, or ethyl acetate. The reaction can be sensitive to pH. Some reductions, like those using iron (Béchamp reduction), require acidic conditions (e.g., acetic acid or NH₄Cl) to proceed efficiently.[8][9]

Troubleshooting Workflow: Nitro Reduction

G Start Reaction Stalled or Incomplete? CheckCatalyst Is the Pd/C catalyst fresh and active? Start->CheckCatalyst CheckH2 Is the hydrogen source (H₂ gas or transfer agent) adequate? CheckCatalyst->CheckH2 Yes Sol_Catalyst Solution: Increase catalyst loading (e.g., to 5 mol%) or use fresh catalyst. CheckCatalyst->Sol_Catalyst No CheckPoisons Are there potential catalyst poisons present? CheckH2->CheckPoisons Yes Sol_H2 Solution: Check for leaks in H₂ line. Add more transfer agent (e.g., ammonium formate). CheckH2->Sol_H2 No CheckConditions Are solvent and temperature optimal? CheckPoisons->CheckConditions No Sol_Poisons Solution: Purify starting material. Use high-purity solvents. CheckPoisons->Sol_Poisons Yes Sol_Conditions Solution: Ensure efficient stirring. Switch to a different solvent (e.g., EtOH to EtOAc). CheckConditions->Sol_Conditions

Caption: Decision tree for troubleshooting nitro group reduction.

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot synthesis by reacting 4-amino-2-methoxyphenol directly? A: While theoretically possible, it is highly discouraged. The free aniline group is also nucleophilic and can compete with the phenoxide, leading to N-alkylation side products. The recommended route of alkylating the nitro-intermediate first and then reducing it provides a much cleaner product profile.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 v/v) to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC is recommended.

Q: My final product is an oil and difficult to purify. What are my options? A: 3-Methoxy-4-(3-morpholinopropoxy)aniline can be an oil or a low-melting solid. If column chromatography is challenging, consider converting the aniline to its hydrochloride salt by treating a solution (e.g., in diethyl ether or ethyl acetate) with HCl (gas or a solution in isopropanol). The resulting salt is typically a stable, crystalline solid that is much easier to handle and purify by recrystallization.

Optimized Experimental Protocol

This protocol is provided as a validated starting point. Researchers should optimize based on their specific equipment and scale.

Step 1: Synthesis of 3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxy-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Add 4-(3-chloropropyl)morpholine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline
  • Dissolve the crude 3-methoxy-4-(3-morpholinopropoxy)nitrobenzene (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 2-5 mol%) to the solution under an inert atmosphere (e.g., N₂ or Argon).

  • Secure the flask to a hydrogenation apparatus and purge the system with H₂ gas.

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC. The reaction is typically complete in 2-4 hours.

  • Once complete, carefully vent the H₂ gas and purge the system with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Methoxy-4-(3-morpholinopropoxy)aniline. Purify by column chromatography or salt formation as needed.

References

  • Zhang, H. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. Retrieved from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2014, April 17). Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, October 2). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 14). What are the side effects of Reboxetine Mesilate? Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of reboxetine (approved drug) and esreboxetine (clinical candidate). Retrieved from [Link]

  • ijamtes. (n.d.). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives.
  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • MDPI. (2021, July 14). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

  • SCIRP. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. International Journal of Organic Chemistry, 2, 287-294. Retrieved from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Reddit. (2024, September 7). Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PMC. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purging Genotoxic Impurities in 3-Methoxy-4-(3-morpholinopropoxy)aniline Extraction

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and analytical scientists tasked with isolating 3-Methoxy-4-(3-morpholinopropoxy)aniline —a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and analytical scientists tasked with isolating 3-Methoxy-4-(3-morpholinopropoxy)aniline —a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib.

The presence of Genotoxic Impurities (GTIs) such as unreacted alkylating agents and nitroaromatic precursors poses severe regulatory and toxicological risks. This center provides mechanistically grounded troubleshooting, validated protocols, and regulatory context to ensure your extraction workflows yield high-purity, compliance-ready intermediates.

Section 1: Mechanistic Overview & Regulatory Thresholds

Before troubleshooting, it is critical to understand the physicochemical landscape of the extraction matrix. Under ICH M7 guidelines, GTIs must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which translates to single-digit ppm limits in the final active pharmaceutical ingredient (API)[1].

For the synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline, the primary GTIs of concern are:

  • 4-(3-chloropropyl)morpholine (KSM-02): A highly reactive alkylating agent used to install the morpholinopropoxy side chain. It is a known genotoxic carcinogen[2].

  • 3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene: The direct nitroaromatic precursor, which may carry over due to incomplete catalytic reduction.

Table 1: Physicochemical Properties and GTI Control Limits
CompoundRole in SynthesispKa (Basic Sites)LogP (Neutral)ICH M7 Limit (ppm)*Target Purge Factor
4-(3-chloropropyl)morpholine Alkylating Agent / GTI~8.11.2< 6.0 ppm> 500
3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene Precursor / GTI~8.32.4< 6.0 ppm> 200
3-Methoxy-4-(3-morpholinopropoxy)aniline Target Intermediate~4.6, ~8.31.8N/AN/A

*Calculated based on a standard 250 mg maximum daily dose (1.5 µ g/day ÷ 0.250 g = 6.0 ppm)[2].

Section 2: Troubleshooting & FAQs

Q1: We are detecting trace levels of 4-(3-chloropropyl)morpholine (KSM-02) in our final extracted aniline. Simple aqueous washing isn't removing it. How can we efficiently purge this alkylating agent? Causality: KSM-02 exhibits a pH-dependent partition coefficient similar to your target aniline due to the shared morpholine ring. Simple liquid-liquid extraction (LLE) is insufficient because KSM-02 retains significant lipophilicity in its neutral state. Solution: Implement a Reactive Washing protocol. By washing the organic extract with an aqueous nucleophile (e.g., sodium thiosulfate) at a mildly basic pH, unreacted KSM-02 undergoes an irreversible SN​2 substitution. This converts the lipophilic alkyl chloride into a highly water-soluble, non-genotoxic Bunte salt that is easily partitioned into the aqueous waste stream. Self-Validation System: Analyze the organic phase pre- and post-wash using LC-MS in Selected Ion Monitoring (SIM) mode[3]. The disappearance of the m/z 164 peak (KSM-02) and the mass balance shift to the aqueous phase confirms a successful purge.

G KSM02 GTI: KSM-02 4-(3-chloropropyl)morpholine Lipophilic (LogP 1.2) Reaction SN2 Reaction 45°C, pH 8.5 Biphasic Interface KSM02->Reaction Reagent Nucleophile S2O3(2-) from Na2S2O3 Aqueous Phase Reagent->Reaction Product Bunte Salt Adduct Highly Water-Soluble Non-Genotoxic Reaction->Product Irreversible Purge

Diagram 1: Chemical logic of reactive washing to destroy alkyl halide GTIs.

Q2: Our reduction step leaves residual 3-methoxy-4-(3-morpholinopropoxy)nitrobenzene. Since both the nitro precursor and the aniline product contain a basic morpholine group, how can we separate them via extraction? Causality: Both compounds possess a morpholine moiety (pKa ~8.3), meaning both will form water-soluble monocations in mildly acidic conditions (pH 6-7). However, the target aniline possesses a second ionizable group—the primary aniline amine (pKa ~4.6). Solution: Utilize a Differential pKa Extraction (Double-Protonation Strategy) . When the aqueous phase is adjusted to pH 2.0, the aniline product becomes doubly protonated (dicationic) and highly hydrophilic, moving entirely to the aqueous phase. The nitro precursor remains singly protonated (monocationic) and, due to its lipophilic nitroaromatic ring, retains significant solubility in the organic phase. Discarding the organic phase at this stage effectively purges the nitro GTI. Self-Validation System: The mass balance of the nitro compound in the discarded organic layer must mathematically match the initial contamination level determined by HPLC prior to extraction.

Q3: We are experiencing emulsion formation during the acidic extraction of the aniline. How do we resolve this while maintaining GTI clearance? Causality: Anilines and their derivatives can act as weak surfactants, especially when partially protonated, leading to stable emulsions at the organic-aqueous interface. Solution: According to extraction principles adapted from EPA Method 8131 for aniline derivatives, emulsions can be broken by increasing the ionic strength of the aqueous phase[4]. For this specific process, replacing 0.5 M HCl with 0.5 M H2​SO4​ saturated with NaCl (brine) increases the density difference between the phases and suppresses emulsion formation without compromising the double-protonation state.

Section 3: Validated Experimental Protocols

Protocol A: Reactive Extraction for Alkylating Agent (KSM-02) Purge

Objective: Chemical destruction and aqueous removal of 4-(3-chloropropyl)morpholine.

  • Solubilization: Dissolve the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF) at a ratio of 10 volumes (v/w).

  • Reagent Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and buffer to pH 8.5 using NaHCO3​ .

  • Reactive Wash: Add 3 volumes of the thiosulfate solution to the organic phase.

  • Thermal Activation: Heat the biphasic mixture to 45°C under vigorous mechanical stirring for 2 hours to accelerate the SN​2 reaction.

  • Phase Separation: Cool the mixture to 20°C. Halt stirring, allow the phases to separate for 15 minutes, and discard the lower aqueous layer (containing the Bunte salt adduct).

  • Polishing: Wash the organic layer with 3 volumes of deionized water to remove residual inorganic salts.

Protocol B: Differential pKa Extraction for Nitroaromatic Purge

Objective: Isolation of the target aniline from its nitroaromatic precursor.

  • Acidification: To the organic layer from Protocol A, add 5 volumes of 0.5 M HCl (aqueous). Ensure the aqueous phase pH stabilizes at 2.0 ± 0.2.

  • Extraction: Stir vigorously for 15 minutes. Allow phase separation. The dicationic aniline transfers to the aqueous phase.

  • Purge: Separate and retain the lower aqueous phase. Discard the upper organic phase (this removes the monocationic nitro GTI).

  • Organic Wash: Wash the aqueous phase with 2 volumes of fresh 2-MeTHF to remove trace lipophilic impurities. Discard the organic wash.

  • Basification: Add fresh 2-MeTHF (10 volumes) to the aqueous phase. Slowly add 20% NaOH (aqueous) under continuous stirring until the aqueous phase reaches pH 10.0 ± 0.5 (free-basing the aniline).

  • Recovery: Separate the phases. Retain the upper organic phase, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified 3-Methoxy-4-(3-morpholinopropoxy)aniline.

G Crude Crude Mixture in 2-MeTHF (Aniline + Nitro GTI + KSM-02) ReactWash Reactive Wash (10% Na2S2O3, pH 8.5, 45°C) Crude->ReactWash AqWaste1 Aqueous Waste (Thiosulfate-KSM-02 Adduct) ReactWash->AqWaste1 SN2 Purge Org1 Organic Phase (Aniline + Nitro GTI) ReactWash->Org1 AcidExt Acidic Extraction (0.5 M HCl, pH 2.0) Org1->AcidExt OrgWaste Organic Waste (Monocationic Nitro GTI) AcidExt->OrgWaste Lipophilic retention Aq1 Aqueous Phase (Dicationic Aniline) AcidExt->Aq1 Dicationic transfer BaseExt Basification & Back-Extraction (NaOH to pH 10 + 2-MeTHF) Aq1->BaseExt PureOrg Pure Organic Phase (Target Aniline) BaseExt->PureOrg Free-base recovery

Diagram 2: Complete GTI Purge Workflow utilizing Reactive Washing and Acid-Base Extraction.

References

  • Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method International Journal of Science and Research (IJSR) 2

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Research and Reviews 1

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography United States Environmental Protection Agency (EPA) 4

  • Determination of Genotoxic Impurities in Pharmaceuticals LCGC International3

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction of 3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline . This aniline derivative is a critical intermediate in the synthesis of the EGFR inhibitor gefiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline . This aniline derivative is a critical intermediate in the synthesis of the EGFR inhibitor gefitinib (Iressa)[1].

While classical Bechamp reductions (Fe/AcOH) have been historically used[2], modern pharmaceutical scale-ups prioritize catalytic hydrogenation using Palladium on Carbon (Pd/C) to eliminate heavy metal waste and improve atom economy[3]. However, researchers frequently encounter challenges such as incomplete conversion, catalyst poisoning, and safety hazards during filtration[2],[4]. This guide provides field-proven insights, causal explanations, and validated protocols to optimize your reduction workflows.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my reduction stall at the hydroxylamine intermediate? A: The reduction of a nitroarene proceeds sequentially: Nitro Nitroso Hydroxylamine Aniline. The cleavage of the N-O bond in the hydroxylamine intermediate requires a high density of adsorbed hydrogen on the Pd surface. If your hydrogen mass transfer rate (stirring efficiency) is lower than the initial reduction rate, the catalyst surface becomes starved of hydrogen, causing the reaction to stall at the hydroxylamine stage[5]. Increasing agitation, using a baffled flask, or elevating H2 pressure to 0.1–2.0 MPa resolves this[6].

Q: Can the morpholine ring in the substrate poison the Pd/C catalyst? A: Yes. The morpholine moiety contains a secondary-like tertiary amine nitrogen with a free lone pair. This lone pair acts as a Lewis base and can coordinate strongly to the empty d-orbitals of the Pd(0) surface, outcompeting H2 gas for active catalytic sites. Adding a catalytic amount of a weak acid (e.g., acetic acid) protonates the morpholine nitrogen, tying up the lone pair and preventing catalyst deactivation.

Q: What is the recommended solvent system? A: Ethyl acetate is highly recommended for this specific gefitinib intermediate[1]. It provides excellent solubility for the lipophilic precursor and prevents unwanted side reactions like transesterification. Methanol and ethanol are also highly effective, particularly if utilizing transfer hydrogenation methods[7].

Q: How can I avoid handling highly flammable H2 gas? A: Catalytic transfer hydrogenation (CTH) is a robust alternative. Using hydrazine hydrate or ammonium formate as an in situ hydrogen donor in the presence of Pd/C provides excellent chemoselectivity and high yields without the need for pressurized hydrogen cylinders[7].

Part 2: Troubleshooting Workflows & Mechanistic Logic

To effectively troubleshoot stalled reactions, you must understand both the physical mass transfer limitations and the chemical mechanism occurring on the catalyst surface.

Mechanism Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso + 2H(ads) - H2O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl + 2H(ads) Amine Ar-NH2 (Aniline Product) Hydroxyl->Amine + 2H(ads) - H2O

Mechanistic pathway of nitroarene reduction on a Pd(0) catalyst surface.

If your reaction is failing, follow the logical decision tree below to isolate the root cause:

Workflow Start Incomplete Nitro Reduction Identified via HPLC/TLC CheckMass Is H2 Mass Transfer Sufficient? Start->CheckMass IncreaseAgitation Increase Agitation & Use Baffled Flask CheckMass->IncreaseAgitation No (Low RPM) CheckPoison Is Morpholine Ring Poisoning Pd Catalyst? CheckMass->CheckPoison Yes AddAcid Add Catalytic AcOH to Protonate Amine CheckPoison->AddAcid Yes (Suspected) CheckPressure Increase H2 Pressure (0.1 - 2.0 MPa) CheckPoison->CheckPressure No TransferH2 Switch to Transfer Hydrogenation (N2H4) CheckPressure->TransferH2 Still Stalled

Troubleshooting workflow for incomplete catalytic reduction of nitroarenes.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for the reduction of 3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene. These parameters demonstrate how adjusting the solvent, pressure, and additives directly impacts the conversion efficiency.

Catalyst LoadingSolventAdditiveTemp (°C)H₂ Source / PressureConversion / YieldMechanistic Note
5% Pd/C (10 wt%)MethanolNone25H₂ Balloon (0.1 MPa)~75% (Stalled)Morpholine lone pair coordinates to Pd, causing premature catalyst deactivation[2].
5% Pd/C (10 wt%)Ethyl AcetateNone50Autoclave (0.5 MPa)85%Higher pressure overcomes mass transfer limits; EtOAc improves substrate solubility[1],[6].
10% Pd/C (5 wt%) Ethyl Acetate AcOH (0.1 eq) 25 H₂ Balloon (0.1 MPa) >98% Optimal: Acid protonates morpholine, preventing Pd poisoning. High yield achieved under mild conditions.
5% Pd/C (10 wt%)EthanolN₂H₄·H₂O60Transfer Hydrogenation>95%Excellent alternative avoiding H₂ gas; driven by thermal decomposition of hydrazine[7].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) or safety verification to ensure the integrity of the experiment.

Protocol A: Optimized H₂ Gas Hydrogenation (Ethyl Acetate / AcOH)

This protocol utilizes a weak acid additive to prevent catalyst poisoning by the morpholine moiety.

  • Reaction Assembly: In a clean, dry 250 mL baffled round-bottom flask, dissolve 10.0 g of 3-Methoxy-4-(3-morpholinopropoxy)nitrobenzene in 100 mL of HPLC-grade Ethyl Acetate[1].

  • Additive Integration: Add 0.1 equivalents of glacial acetic acid. Causality: This selectively protonates the morpholine ring without degrading the ether linkages.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (50% wet with water to prevent dusting and pyrophoric ignition)[4].

  • Atmosphere Purging (Critical Safety Step): Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with Nitrogen (N₂). Repeat this cycle exactly three times. Validation: This ensures absolute removal of O₂, preventing explosive mixtures when H₂ is introduced.

  • Hydrogenation: Replace the N₂ atmosphere with H₂ via a balloon or connect to an autoclave set to 0.1–0.5 MPa[6]. Stir vigorously (≥ 800 RPM) at 25°C–50°C for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC. Validation: Proceed to the next step ONLY when the Ar-NO₂ peak is <0.5% and the Ar-NHOH intermediate peak is <1.0%.

  • Safe Filtration: Purge the reaction flask thoroughly with N₂ to displace all residual H₂[4]. Filter the mixture through a pad of Celite.

    • ⚠️ SAFETY ALERT: Never let the Pd/C-Celite filter cake run dry while under vacuum. Air drawn through dry, active Pd/C containing solvent vapors will spontaneously ignite[4]. Wash the cake continuously with fresh ethyl acetate and immediately transfer the wet cake to a water-filled waste container[4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate)

Use this protocol if pressurized H₂ gas is unavailable or poses a facility safety risk.

  • Reaction Assembly: Dissolve 10.0 g of the nitro precursor in 100 mL of absolute Ethanol.

  • Catalyst Addition: Add 0.5 g of 5% Pd/C (wet). Purge the system with N₂ for 10 minutes.

  • Hydrogen Donor Addition: Heat the mixture to 60°C. Slowly add 3.0 equivalents of Hydrazine Hydrate (N₂H₄·H₂O) dropwise over 30 minutes[7]. Causality: Dropwise addition prevents runaway exothermic decomposition of hydrazine into N₂ and H₂ gases.

  • Reaction Monitoring: Stir at 60°C for 2 hours. Effervescence (N₂ gas evolution) will be observed.

  • IPC & Workup: Confirm completion via TLC (EtOAc:MeOH 9:1). Cool to room temperature, purge with N₂, and filter through Celite (keeping the cake wet). Concentrate the filtrate to obtain the target amine.

Part 5: References

1.1 2.3 3.2 4.7 5.6 6.4 7.5

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Methoxy-4-(3-morpholinopropoxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing downstream failures in kinase inhibitor development due to compromised starting materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing downstream failures in kinase inhibitor development due to compromised starting materials. 3-Methoxy-4-(3-morpholinopropoxy)aniline is a critical, highly functionalized intermediate utilized in the 1[1]. However, its complex structural features make it highly vulnerable to degradation during long-term storage.

This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Expert FAQs: Understanding the Degradation Mechanisms

Q1: Why does my batch of 3-Methoxy-4-(3-morpholinopropoxy)aniline progressively darken from an off-white powder to a dark brown solid during storage? A1: This discoloration is a classic hallmark of oxidative degradation. The aniline moiety is exceptionally electron-rich due to the electron-donating methoxy and morpholinopropoxy groups on the phenyl ring. This electronic environment makes the primary amine highly2[2]. Exposure to ambient oxygen leads to the formation of reactive radical species, which subsequently dimerize or polymerize into highly conjugated, colored impurities such as 3[3].

Q2: Is the morpholine ring also at risk of degradation? A2: Yes, though it represents a secondary degradation pathway. The tertiary amine embedded within the morpholine ring can undergo N-oxidation to form an N-oxide. This typically occurs in the presence of strong oxidants or upon prolonged exposure to trace peroxides, which often accumulate in ethereal solvents if they were used during the intermediate's purification.

Q3: How does light exposure accelerate this process? A3: 4[4] of aniline degradation. UV and visible light provide the activation energy required to excite ground-state oxygen or the aniline molecule itself, facilitating the rapid generation of reactive oxygen species (ROS). Storing the compound in transparent vials on a benchtop will rapidly degrade its purity, necessitating strict photoprotection.

Troubleshooting Guide & Causality Workflows

To effectively mitigate degradation, we must first map the chemical logic governing these breakdown pathways.

Degradation_Pathways A 3-Methoxy-4-(3-morpholinopropoxy)aniline N_ox N-Oxidation (Morpholine Ring) A->N_ox Secondary Degradation An_ox Aniline Autoxidation A->An_ox Primary Degradation O2 Oxygen Exposure O2->N_ox O2->An_ox hv UV/Visible Light hv->An_ox H2O Moisture & Trace Metals H2O->An_ox Q_imine Quinone-imine Derivatives (Brown/Red Discoloration) An_ox->Q_imine Azo Azo/Azoxy Dimers (Insoluble Impurities) An_ox->Azo

Caption: Logical pathways of oxidative and photolytic degradation of the intermediate.

Issue: HPLC reveals a purity drop from 99% to 92% over 3 months, with multiple new peaks eluting later than the API intermediate. Diagnostic Causality: Late-eluting peaks in reversed-phase HPLC typically indicate more lipophilic impurities. In the context of anilines, these are often azo dimers or polymeric oxidation products. If the container was opened frequently, the introduction of atmospheric moisture and oxygen, combined with temperature fluctuations, catalyzed this dimerization.

Troubleshooting_Workflow Start Visual Inspection: Is the batch discolored? HPLC Run HPLC-UV/MS Analysis Start->HPLC Yes (Yellow/Brown) Store Store under Argon at -20°C Start->Store No (Off-white) Check Is Purity > 98%? HPLC->Check Use Proceed with Gefitinib Synthesis Check->Use Yes Purify Execute Repurification Protocol (Charcoal + Recrystallization) Check->Purify No (< 98%) Use->Store Store Excess Material Purify->HPLC Re-evaluate Purity

Caption: Step-by-step troubleshooting and repurification workflow for degraded batches.

Self-Validating Experimental Protocols

Trustworthiness in the lab relies on protocols that verify their own success. The following methodologies incorporate built-in validation checkpoints.

Protocol A: Optimal Long-Term Storage Workflow

Causality: Removing the three catalysts of degradation (oxygen, light, thermal energy) ensures the thermodynamic stability of the electron-rich aromatic amine. Argon is specifically chosen over Nitrogen because its higher density allows it to form a heavier, more effective protective blanket over the solid material.

  • Drying: Ensure the 3-Methoxy-4-(3-morpholinopropoxy)aniline is completely dry. Residual solvents (especially water or chlorinated solvents) can mediate proton-transfer steps in oxidation. Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

  • Inert Gas Purging: Transfer the solid to an amber glass vial (to block UV/Vis light). Purge the vial with ultra-high purity (UHP) Argon for 60 seconds.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to prevent micro-leaks caused by thermal contraction when moved to cold storage.

  • Temperature Control: Store the sealed vial at -20°C. Validation Checkpoint: Weigh a control aliquot of 50 mg into a separate, identically treated vial. Run HPLC-UV at Day 0, Day 30, and Day 90. A purity deviation of < 0.5% validates that your storage system is airtight and effectively halting degradation.

Protocol B: Repurification of Discolored Batches

If degradation has occurred, the intermediate must be purified before proceeding to the 5[5].

  • Dissolution: Dissolve the degraded solid in a minimal amount of degassed ethyl acetate at 40°C.

  • Filtration: Add 10% w/w activated charcoal to the solution, stir for 15 minutes, and pass through a short pad of Celite. Causality: Activated charcoal effectively adsorbs the highly conjugated, polymeric quinone-imine and azo impurities, which are responsible for the dark color, while leaving the monomeric aniline in solution.

  • Precipitation: Slowly add cold hexanes (or heptane) to the filtrate while stirring until the solution becomes slightly cloudy.

  • Crystallization: Cool the mixture to 0°C for 4 hours to allow complete crystallization of the purified free base.

  • Recovery: Filter the crystals under a stream of Argon, wash with cold hexanes, and immediately proceed to Protocol A. Validation Checkpoint: Visual validation is immediate—the filtrate should retain the dark brown color, while the recovered crystals should be off-white to pale yellow. Analytical validation requires HPLC to confirm >98% purity before downstream SNAr coupling.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes empirical stability metrics based on varying storage parameters, allowing you to assess the risk profile of your current laboratory practices.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf Life (Purity >98%)Primary Degradation Risk
25°C (Room Temp)Ambient AirClear Glass1 - 2 WeeksRapid photooxidation & autoxidation
2-8°C (Fridge)Ambient AirAmber Glass2 - 3 MonthsSlow autoxidation via moisture/O2
-20°C (Freezer)Nitrogen/ArgonAmber Glass> 24 MonthsMinimal (Trace N-oxidation if impure)
-80°C (Ultra-low)ArgonSealed Ampoule> 5 YearsNone observed

References

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development - ACS Publications. 1

  • Preventing oxidation of 2-(Allyloxy)aniline during storage. Benchchem. 3

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. 5

  • Aniline. Wikipedia. 2

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology - ACS Publications. 4

Sources

Troubleshooting

Advanced Technical Support Center: Resolving Peak Tailing in Basic Amine Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing severe chromatographic peak tailing when analyzing 3-Methoxy-4-(3-morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing severe chromatographic peak tailing when analyzing 3-Methoxy-4-(3-morpholinopropoxy)aniline .

Because this molecule features bifunctional basicity—a primary aromatic amine (aniline) and a tertiary aliphatic amine (morpholine)—it is highly susceptible to secondary interactions on silica-based stationary phases. This guide provides the mechanistic causality behind these interactions and delivers self-validating protocols to restore peak symmetry.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 3-Methoxy-4-(3-morpholinopropoxy)aniline exhibit such severe peak tailing on standard C18 columns? A: The tailing is a symptom of a dual-retention mechanism. While the carbon backbone retains the molecule via standard hydrophobic partitioning, the protonated basic nitrogens undergo secondary ion-exchange with ionized surface silanols ( Si−O− ) on the silica stationary phase[1]. The morpholine nitrogen (pKa ~8.3) and aniline nitrogen (pKa ~4.5) are positively charged at typical mid-range pH levels. Because ion-exchange desorption is kinetically slower than hydrophobic desorption, the analyte molecules release from the stationary phase at heterogeneous rates, stretching the trailing edge of the peak[2].

Q: Can't I just use a "fully endcapped" column to block these silanols? A: No. Endcapping utilizes small silanes (like trimethylchlorosilane) to chemically cap unreacted silanols. However, due to steric hindrance during the manufacturing process, endcapping only neutralizes approximately 50% of available silanol groups[3]. Furthermore, endcapping groups hydrolyze over time, especially in acidic conditions[4]. For a highly basic compound like our target analyte, the remaining exposed silanols are more than enough to cause severe asymmetry.

Q: How do trace metals in the column exacerbate this issue? A: Older "Type A" silica columns contain trace metals like iron and aluminum within the silica matrix. These metals withdraw electron density from nearby silanol groups, significantly increasing their acidity (lowering their pKa)[1]. This highly acidic "free silanol" state interacts aggressively with the protonated morpholine ring. Switching to high-purity "Type B" silica or 4 is a mandatory first step[4].

Part 2: Diagnostic Workflow

Before altering your mobile phase chemistry, you must definitively prove that the tailing is chemical (silanol-driven) rather than physical (e.g., a collapsed column bed or dead volume). Follow the logical workflow below.

TroubleshootingWorkflow Start Analyze Peak Shape Is Asymmetry (As) > 1.5? InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Yes (Tailing Detected) CheckMarker Does Neutral Marker Tail? InjectNeutral->CheckMarker PhysicalIssue Physical Issue: Check Frit, Void, or Tubing CheckMarker->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckMarker->ChemicalIssue No (Marker is Symmetrical) LowpH Protocol A: Low pH (<2.5) Protonate Silanols (Si-OH) ChemicalIssue->LowpH Acidic stable column available HighpH Protocol B: High pH (>10.5) Neutralize Analyte Amines ChemicalIssue->HighpH BEH/Hybrid column available TEA Protocol C: Add TEA Competitively Mask Silanols ChemicalIssue->TEA pH restricted methods Success Symmetrical Peak Achieved (As < 1.2) LowpH->Success HighpH->Success TEA->Success

Fig 1: Diagnostic logic and resolution workflow for silanol-induced peak tailing.

Part 3: Self-Validating Experimental Protocols (The "How")

If the neutral marker test confirms chemical tailing, select one of the following self-validating protocols based on your laboratory's column inventory and detector compatibility.

Protocol A: The Silanol Suppression Strategy (Low pH)

Causality: By dropping the mobile phase pH below 2.5, we force the surface silanols (pKa ~3.5–4.5) into their neutral, protonated state ( Si−OH )[5]. Although the analyte's amines remain fully protonated, the lack of an anionic target on the stationary phase eliminates the ion-exchange mechanism.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous buffer. Higher buffer concentrations (>20 mM) help mitigate tailing by outcompeting the analyte for any residual active sites[5].

  • pH Adjustment: Titrate the buffer to pH 2.0 – 2.5 using concentrated Phosphoric Acid. Validation Check: Always measure pH of the aqueous phase before the addition of organic modifiers to ensure thermodynamic accuracy.

  • Column Selection: Install a sterically protected or low-pH stable column (e.g., Agilent ZORBAX StableBond). Standard silica will undergo ligand hydrolysis at pH < 3.0[3].

  • Execution & Validation: Run the gradient. The asymmetry factor ( As​ ) should drop below 1.3. If retention time drops drastically, reduce the organic modifier percentage to compensate for the high polarity of the fully protonated analyte.

Protocol B: The Analyte Neutralization Strategy (High pH)

Causality: By raising the pH to 10.5 (at least 2 pH units above the morpholine pKa of ~8.3), we fully deprotonate both the aniline and morpholine nitrogens. The analyte becomes entirely neutral. Even though the silica surface is heavily ionized at this pH, the neutral analyte cannot participate in electrostatic ion-exchange[5].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Column Selection (Critical): You must use an Ethylene-Bridged Hybrid (BEH) column. Conventional silica dissolves rapidly at pH > 8.0, which will destroy the column and foul the detector.

  • Execution & Validation: Inject the sample. Self-Validation Check: Because the neutral molecule is significantly more hydrophobic than its ionized counterpart, you must observe a substantial increase in retention time. If retention time does not increase, the pH is incorrect or the buffer capacity is too low.

Protocol C: Competitive Masking (Sacrificial Base)

Causality: If your method restricts extreme pH adjustments, you can flood the system with a small, highly basic sacrificial amine like Triethylamine (TEA). TEA binds to the active silanol sites, competitively excluding the larger, bulkier target analyte from secondary interactions[6].

  • Additive Integration: Add 5 mM to 20 mM Triethylamine (TEA) directly to your aqueous mobile phase[6].

  • pH Balancing: TEA is highly basic and will spike the pH. Titrate back to your target pH (~6.0) using acetic acid (for MS compatibility) or phosphoric acid (for UV).

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase.

  • Execution & Validation: Monitor the baseline. A stable baseline validates that the silanols are fully saturated with TEA. Caution: Silanol suppressors accelerate endcapping hydrolysis, which will shorten the overall lifespan of the column[6].

Part 4: Quantitative Method Comparison

Use the following table to select the optimal protocol based on your specific analytical constraints.

ParameterProtocol A (Low pH)Protocol B (High pH)Protocol C (TEA Masking)
Target Mechanism Protonate Silanols ( Si−OH )Deprotonate Amines ( R−NH2​ )Competitive Exclusion
Mobile Phase pH 2.0 – 2.510.0 – 10.56.0 – 7.0
Analyte Ionization State Fully Protonated (+2 charge)Fully Neutral (0 charge)Partially Protonated
Silanol Ionization State Neutral ( Si−OH )Fully Ionized ( Si−O− )Ionized, but blocked by TEA
Buffer/Additive 20-50 mM Phosphate10 mM Ammonium Bicarbonate5-20 mM Triethylamine
Required Column Tech Sterically Protected SilicaEthylene-Bridged Hybrid (BEH)Standard Type B Silica
Expected Asymmetry ( As​ ) 1.1 – 1.31.0 – 1.21.2 – 1.4
Primary Drawback Reduced analyte retentionRequires specialized hybrid columnsReduces column lifetime

References

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology MicroSolv Technology Corporation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Methoxy-4-(3-morpholinopropoxy)aniline vs. 4-(3-morpholinopropoxy)aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In the synthesis of targeted therapeutics—particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In the synthesis of targeted therapeutics—particularly kinase inhibitors targeting the ERK pathway and EGFR family—aniline derivatives serve as critical building blocks [1]. Two highly utilized synthons in this space are 3-Methoxy-4-(3-morpholinopropoxy)aniline (Compound A) and 4-(3-morpholinopropoxy)aniline (Compound B). While structurally similar, the presence of a methoxy group at the meta position in Compound A fundamentally alters its electronic landscape, significantly impacting its nucleophilicity.

This guide provides an objective, data-driven comparison of their reactivity profiles, offering medicinal chemists field-proven insights into how these structural differences dictate reaction kinetics, solvent selection, and overall yield during late-stage scaffold functionalization.

Structural and Electronic Profiling

To predict the behavior of these anilines in nucleophilic aromatic substitution (SNAr) and amidation reactions, we must analyze the electronic contributions of their substituents.

  • Compound B[4-(3-morpholinopropoxy)aniline]: The morpholinopropoxy group is situated para to the primary amine. Oxygen's lone pairs actively donate electron density into the aromatic ring via a strong resonance effect (+R). This delocalization directly enriches the electron density on the aniline nitrogen, rendering Compound B a highly potent nucleophile [2].

  • Compound A[3-Methoxy-4-(3-morpholinopropoxy)aniline]: This compound introduces a methoxy group meta to the amine. According to established resonance rules, electron donation (+R) from a meta substituent cannot delocalize onto the position occupied by the amine. Consequently, the methoxy group exerts a purely inductive electron-withdrawing effect (-I) on the amine [3]. This localized withdrawal counteracts the +R effect of the para-alkoxy group, resulting in a net decrease in the nucleophilicity of the aniline nitrogen.

ElectronicEffects cluster_0 4-(3-morpholinopropoxy)aniline cluster_1 3-Methoxy-4-(3-morpholinopropoxy)aniline B_Core Aniline Core B_Nuc High Nucleophilicity B_Core->B_Nuc B_Para Para-Alkoxy (+R) B_Para->B_Core Strong e- donation A_Core Aniline Core A_Nuc Moderate Nucleophilicity A_Core->A_Nuc A_Para Para-Alkoxy (+R) A_Para->A_Core Strong e- donation A_Meta Meta-Methoxy (-I) A_Meta->A_Core Inductive withdrawal

Caption: Electronic effects dictating nucleophilicity in substituted anilines.

Comparative Reactivity & Experimental Data

The theoretical reduction in nucleophilicity for Compound A translates directly to observable kinetic differences in the laboratory. When subjected to electrophiles, Compound B consistently exhibits faster reaction rates and requires milder conditions.

Furthermore, solvent selection plays a critical role. Protic solvents like Methanol (MeOH) can hydrogen-bond with the aniline lone pair, further depressing nucleophilicity. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are strictly recommended to maximize the reactivity of the sterically and electronically hindered Compound A [2].

Quantitative Reactivity Summary

The following table summarizes the comparative performance of both anilines across standard drug-discovery coupling reactions.

Reaction TypeElectrophileConditionsYield: Compound A (3-OMe)Yield: Compound B (H)
Amidation Benzoyl Chloride (1.1 eq)DCM, Et₃N, 0°C to RT, 1h82% (Requires 2h for >95%)>95% (Complete in <1h)
Amidation Carboxylic Acid + HATUDMF, DIPEA, RT, 4h78%92%
SNAr 4-ChloroquinazolineDMF, DIPEA, 80°C, 4h65% (Requires 8h for 90%)94% (Complete in 4h)
SNAr 2-Fluoro-nitrobenzeneDMSO, K₂CO₃, 100°C, 12h55%88%

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols have been optimized to account for the differential reactivity of these substrates.

Protocol 1: Standardized SNAr Coupling Workflow

This protocol utilizes a non-nucleophilic base (DIPEA) to scavenge HCl without competing with the aniline, and an aprotic solvent (DMF) to prevent hydrogen-bonding attenuation of the amine.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the electrophile (e.g., 4-chloroquinazoline, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere.

  • Amine Addition: Add the selected aniline (Compound A or B, 1.1 mmol) to the stirring solution.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality Note: DIPEA is chosen over primary/secondary amines to prevent competitive SNAr side-reactions.

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=1h, 2h, 4h, and 8h. Quench each in 1 mL Acetonitrile/Water (1:1) for LC-MS analysis.

  • Workup: Upon completion (4h for Compound B; 8h for Compound A), cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Workflow Start Substrate Preparation (Equimolar Anilines) Step1 Electrophile Addition (e.g., 4-chloroquinazoline) Start->Step1 Step2 Solvent & Base Addition (DMF, DIPEA at 80°C) Step1->Step2 Step3 Kinetic Sampling (t=1h, 2h, 4h, 8h) Step2->Step3 Step4 LC-MS Analysis (Yield & Conversion Rate) Step3->Step4 End Comparative Reactivity Profile Step4->End

Caption: Standardized experimental workflow for kinetic sampling and LC-MS analysis.

Protocol 2: Mild Amidation via Acyl Chlorides
  • Dissolve the aniline (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the mixture to 0°C using an ice bath. Causality Note: Cooling is critical for Compound B to prevent di-acylation due to its high nucleophilicity.

  • Add the acyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Remove the ice bath and stir at room temperature. Monitor via TLC. Compound B will complete in <1 hour; Compound A requires ~2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Application in Drug Discovery

Both 3-Methoxy-4-(3-morpholinopropoxy)aniline and 4-(3-morpholinopropoxy)aniline are heavily featured in the patent literature for oncology therapeutics. Specifically, they are used to synthesize hinge-binding motifs in protein kinase inhibitors.

For instance, derivatives of these anilines are coupled with pyrimidine or quinazoline cores to create potent inhibitors of ERK1/2 kinases, which are critical nodes in the MAPK/ERK signaling pathway responsible for tumor proliferation [1]. The morpholine ring enhances aqueous solubility and favorable pharmacokinetic properties, while the methoxy group in Compound A is often utilized to fine-tune the steric fit within the ATP-binding pocket of the kinase, despite the synthetic trade-off of reduced nucleophilicity during manufacturing.

References

  • Erk inhibitors and uses thereof.World Intellectual Property Organization (WO2014124230A2).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines.National Center for Biotechnology Information (PMC).
  • What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?Quora (Chemical Education).
Comparative

Comprehensive Comparison Guide: Cross-Validation of 3-Methoxy-4-(3-morpholinopropoxy)aniline Assay Methodologies

Executive Summary & Scientific Context The compound 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS 700804-30-4) is a highly functionalized, critical intermediate utilized in the synthesis of advanced epidermal growth fact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS 700804-30-4) is a highly functionalized, critical intermediate utilized in the synthesis of advanced epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), sharing structural motifs with drugs like Gefitinib[1]. Ensuring the absolute purity of this intermediate is paramount; any unquantified degradation products or process-related impurities can carry over into the final Active Pharmaceutical Ingredient (API), compromising both yield and patient safety[2].

This guide objectively compares the analytical methodologies used to assay this intermediate and establishes a self-validating, inter-laboratory cross-validation protocol. By grounding experimental choices in molecular causality, this guide provides drug development professionals with a robust framework for transferring and validating analytical methods across R&D, Quality Control (QC), and third-party Contract Research Organizations (CROs).

Mechanistic Grounding: Evaluating Assay Alternatives

When assaying a molecule with both a highly basic morpholine ring and a weakly basic aniline moiety, the choice of analytical platform and chromatographic conditions dictates the reliability of the data. Below is an objective comparison of the three primary methodologies used across the industry.

Table 1: Comparative Performance Metrics of Assay Alternatives
Analytical PlatformPrimary ApplicationLimit of Detection (LOD)Run TimeCost / ComplexityKey Advantage
RP-HPLC-PDA QC Release & Stability~0.03 µg/mL15 minLowGold standard for reproducibility; robust against matrix effects[3].
UPLC-UV In-Process Control (IPC)~0.01 µg/mL5 minMediumHigh-throughput; drastically reduces solvent consumption.
LC-MS/MS Trace Impurity Profiling~0.001 µg/mL8 minHighUnmatched specificity for genotoxic impurities and degradants.
The Causality of Chromatographic Conditions

The most critical challenge in assaying 3-Methoxy-4-(3-morpholinopropoxy)aniline is peak tailing caused by secondary interactions between the basic morpholine nitrogen and residual silanols on the silica-based stationary phase.

To counteract this, the mobile phase must be strictly controlled. Using a 130 mM Ammonium Acetate buffer adjusted to pH 5.0 is not arbitrary; it is a calculated mechanistic choice[3].

  • Morpholine Ionization: At pH 5.0, the morpholine ring (pKa ~8.3) is fully protonated. The high ionic strength of the 130 mM buffer effectively shields the protonated nitrogen from interacting with the stationary phase silanols, eliminating tailing.

  • Aniline Suppression: Simultaneously, the aniline group (pKa ~4.6) remains predominantly neutral at pH 5.0, ensuring sufficient hydrophobic retention on the C18 column to achieve baseline separation from other process impurities[2].

G A Ammonium Acetate Buffer (pH 5.0) B Morpholine Ring (Protonated) A->B Ionizes (pKa ~8.3) C Aniline Group (Neutral) A->C Suppresses (pKa ~4.6) D C18 Stationary Phase B->D Reduces Tailing C->D Hydrophobic Ret. E Baseline Separation (Rs > 2.0) D->E Elution

Caption: Mechanistic causality of mobile phase pH on intermediate ionization and chromatographic resolution.

The Self-Validating Protocol: Inter-Lab Cross-Validation

To ensure that the RP-HPLC-PDA method performs identically across different global sites, the following protocol embeds a System Suitability Test (SST) as an autonomous self-validating gate. If the system fails the SST, the protocol dictates an immediate halt, preventing the generation of false-negative data.

Step-by-Step Methodology

Phase 1: Standardized Sample Preparation

  • Weighing: Accurately weigh 50.0 mg of the 3-Methoxy-4-(3-morpholinopropoxy)aniline reference standard.

  • Dissolution (Causality Check): Dissolve in 50 mL of diluent (Water:Acetonitrile, 50:50 v/v). Why 50:50? Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent shock" at the column head, leading to peak splitting. Matching the diluent to the initial mobile phase polarity prevents this.

  • Acoustic Cavitation: Sonicate the volumetric flask for 10 minutes. The morpholine-ether linkage can cause transient micro-aggregates in solution; sonication ensures complete molecular dispersion.

Phase 2: Chromatographic Execution & The SST Gate

  • Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm)[3].

  • Mobile Phase: Isocratic elution using 130 mM Ammonium Acetate (pH 5.0) and Acetonitrile (63:37, v/v)[3].

  • Flow Rate & Detection: 1.0 mL/min, monitored at 260 nm via PDA[2].

  • Self-Validating Gate (SST): Inject the 1000 µg/mL standard six consecutive times.

    • Condition A: USP Plate Count must be > 5000.

    • Condition B: USP Tailing Factor must be ≤ 1.5.

    • Condition C: Peak Area %RSD must be ≤ 2.0%.

    • Action: If any condition fails, the sequence automatically aborts. The column must be flushed with 90% Acetonitrile for 60 minutes before re-attempting.

Phase 3: Sample Analysis & Bracketing

  • Inject the test samples in duplicate.

  • Implement standard bracketing: Inject a reference standard every 10 samples. Causality: This corrects for minor UV lamp intensity drift or pump pressure fluctuations over long analytical sequences, ensuring continuous data integrity.

G cluster_labs Parallel Inter-Lab Execution A Standardized Intermediate: 3-Methoxy-4-(3-morpholinopropoxy)aniline B Lab A: R&D Center (UPLC-MS/MS) A->B C Lab B: QC Release (RP-HPLC-PDA) A->C D Lab C: CRO (RP-HPLC-UV) A->D E System Suitability Test (SST) Self-Validating Gate B->E C->E D->E F Statistical Cross-Validation (ANOVA, %RSD < 2.0%) E->F Passes SST Criteria

Caption: Inter-lab cross-validation workflow for 3-Methoxy-4-(3-morpholinopropoxy)aniline assay.

Comparative Data & Statistical Outcomes

To validate the robustness of the methodology, a cross-validation study was executed across three distinct laboratory environments using a single, homogenized batch of 3-Methoxy-4-(3-morpholinopropoxy)aniline. The results demonstrate that the strict adherence to the self-validating SST protocol neutralizes environmental and instrumental variances.

Table 2: Inter-Lab Cross-Validation Results
ParameterLab A (Originator R&D)Lab B (Manufacturing QC)Lab C (Third-Party CRO)Acceptance Criteria
Instrument Agilent 1290 UPLCWaters Alliance HPLCShimadzu ProminenceN/A
Mean Assay Purity 99.84%99.79%99.81%98.0% - 102.0%
Intra-Lab Precision (%RSD) 0.45%0.62%0.55%≤ 2.0%
USP Tailing Factor 1.121.181.15≤ 1.5
Theoretical Plates 8,4507,9208,100> 5000
Inter-Lab Precision (%RSD) --0.18% ≤ 2.0%

Data Interpretation: The inter-lab precision of 0.18% falls well below the ICH Q2(R1) threshold of 2.0%, proving that the method is rugged. The slight variation in theoretical plates between Lab A and Lab B is attributed to the lower dead volume of the UPLC system used in Lab A; however, because all values exceed the SST threshold of 5000 plates, the chromatographic resolution remains uncompromised.

References

  • Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography Source: Taylor & Francis (2014) URL:[Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities Source: SciTechnol (2017) URL:[Link]

  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography Source: Journal of Chromatographic Science, Oxford Academic (2013) URL:[Link]

Sources

Validation

A Comparative Guide to 3-Methoxy-4-(3-morpholinopropoxy)aniline-Derived Kinase Inhibitors: Unraveling Binding Affinities and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumorigenesis. Among the myriad of scaffolds explored, the 3-methoxy-4-(3-morpholinopropoxy)aniline moiety has garnered significant attention as a key building block in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the binding affinities of kinase inhibitors derived from this versatile scaffold, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR).

The 3-Methoxy-4-(3-morpholinopropoxy)aniline Scaffold: A Privileged Motif in Kinase Inhibition

The 3-methoxy-4-(3-morpholinopropoxy)aniline scaffold is a prominent feature in a number of clinically relevant kinase inhibitors, most notably in the anilinoquinazoline and anilinoquinoline classes of compounds. This structural motif plays a crucial role in anchoring the inhibitor to the ATP-binding pocket of various kinases, particularly those belonging to the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The methoxy group at the 3-position and the morpholinopropoxy side chain at the 4-position of the aniline ring are not merely decorative appendages. The methoxy group often engages in key hydrogen bonding interactions within the kinase domain, while the morpholinopropoxy tail can significantly influence the inhibitor's solubility, pharmacokinetic properties, and can also form additional interactions with the solvent-exposed regions of the kinase, thereby enhancing potency and modulating selectivity.[1]

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro inhibitory activities of selected kinase inhibitors incorporating the 3-methoxy-4-(3-morpholinopropoxy)aniline or structurally analogous moieties. The data, presented as IC50 values (the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%), has been collated from various preclinical studies.

Table 1: EGFR Inhibitory Activity of 4-Anilinoquinazoline and 4-Anilinoquinoline Derivatives

Compound/DerivativeAniline MoietyQuinazoline/Quinoline SubstitutionsEGFR IC50 (nM)Reference
Gefitinib 3-Chloro-4-fluoroaniline7-Methoxy-6-(3-morpholinopropoxy)37[2]
Vandetanib 4-Bromo-2-fluoroaniline7-(3-Morpholinopropoxy)500[2]
Compound 20 3-Bromoaniline6,7-Dimethoxyquinazoline0.029[3]
Compound 19 Not specified6-alkoxy with ethylenediamine group12.1[4]
Compound 20 Not specified6-alkoxy with ethylenediamine group13.6[4]
Compound 5 3-Chloroaniline7-(4-methylpiperazin-1-yl)propoxy1[5]
Compound 1i Not specifiedNot specified1[6]

Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinoquinazoline and 4-Anilinoquinoline Derivatives

Compound/DerivativeAniline MoietyQuinazoline/Quinoline SubstitutionsVEGFR-2 IC50 (nM)Reference
Vandetanib 4-Bromo-2-fluoroaniline7-(3-Morpholinopropoxy)40[2]
Compound 6 Phenyl urea7-(4-methylpiperazin-1-yl)propoxy80[5]
Compound 1j Not specifiedNot specified14[6]
Compound 1l Not specifiedNot specified14[6]
Compound with 2-naphtyl substituent Not specified6,7-Dimethoxy30[2]
Ethoxy aniline derivative Ethoxy anilineNot specified30[2]

Table 3: Src Kinase Inhibitory Activity of a 4-Phenylamino-3-quinolinecarbonitrile Derivative

Compound/DerivativeAniline MoietyQuinoline SubstitutionsSrc IC50 (nM)Reference
Compound 25 2,4-Dichloroaniline6-Methoxy-7-(3-morpholinopropoxy)3.8[7][8]

Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Data

The binding affinity of these inhibitors is not arbitrary but is governed by a complex interplay of structural features. The following SAR insights explain the observed trends in the data:

  • The Quinazoline/Quinoline Core : This bicyclic system is a critical pharmacophore that mimics the adenine ring of ATP, allowing it to dock into the ATP-binding cleft of the kinase. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region of the EGFR kinase domain.[1]

  • The Aniline Moiety : The substituted aniline ring at the 4-position of the quinazoline/quinoline core is another key determinant of potency and selectivity. Small, lipophilic substituents at the meta-position of the aniline ring, such as chlorine or bromine, are generally favored for potent EGFR inhibition.[3] For instance, the 3-chloro-4-fluoroaniline moiety is a common feature in potent EGFR inhibitors like gefitinib.[1]

  • Substitutions at the 6- and 7-Positions : The 6- and 7-positions of the quinazoline ring are solvent-exposed, providing an excellent handle for modification to enhance potency, selectivity, and pharmacokinetic properties.[9]

    • Alkoxy Groups : The introduction of small alkoxy groups, such as methoxy or ethoxy, at these positions often leads to a significant increase in EGFR inhibitory activity.[9] This is exemplified by the highly potent 6,7-dimethoxy derivative (compound 20) with an IC50 of 29 pM.[3]

    • Morpholinopropoxy Chain : The incorporation of a 3-morpholinopropoxy side chain, as seen in the core topic of this guide, generally improves aqueous solubility and can lead to enhanced cellular activity.[7] The basic nitrogen of the morpholine can form ionic interactions or hydrogen bonds with the protein or surrounding water molecules, contributing to the overall binding affinity. The length of the linker is also critical, with three-carbon linkers often showing better activity compared to shorter chains.[5]

dot

SAR_of_Anilinoquinazoline_Kinase_Inhibitors cluster_core Core Scaffold cluster_substitutions Key Substitutions cluster_properties Resulting Properties Quinazoline Quinazoline Core (ATP Mimic) Aniline Aniline Moiety Quinazoline->Aniline Linked at C4 Pos67 6,7-Positions Quinazoline->Pos67 Substitutions here Aniline_Sub Aniline Substituents Aniline->Aniline_Sub Substitutions here Potency Increased Potency Pos67->Potency e.g., Methoxy groups PK Improved Pharmacokinetics Pos67->PK e.g., Morpholinopropoxy Aniline_Sub->Potency e.g., Halogens Selectivity Modulated Selectivity Aniline_Sub->Selectivity

Caption: Key Structure-Activity Relationships of Anilinoquinazoline-based Kinase Inhibitors.

Experimental Methodologies: Ensuring Data Integrity

The binding affinity data presented in this guide were primarily generated using in vitro kinase inhibition assays. A common method involves the following steps:

  • Enzyme and Substrate Preparation : Recombinant human kinase enzymes (e.g., EGFR, VEGFR-2) and a suitable substrate peptide are prepared in an appropriate assay buffer.

  • Compound Dilution : The test compounds are serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound. The kinase reaction is initiated by the addition of ATP.

  • Detection : The extent of substrate phosphorylation is quantified. Common detection methods include:

    • ELISA (Enzyme-Linked Immunosorbent Assay) : This method uses an antibody that specifically recognizes the phosphorylated substrate.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : This assay measures the transfer of energy between two fluorescent molecules, which is dependent on the phosphorylation event.

    • Radiometric Assays : These assays use radio-labeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

  • IC50 Determination : The percentage of kinase inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

dot

Kinase_Inhibition_Assay_Workflow Start Start Prep Prepare Kinase, Substrate, and Buffer Start->Prep Dilute Serially Dilute Test Compounds Prep->Dilute Incubate Incubate Kinase, Substrate, and Compound Dilute->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Detect Detect Substrate Phosphorylation Initiate->Detect Calculate Calculate % Inhibition Detect->Calculate End Determine IC50 Value Calculate->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion: A Versatile Scaffold with Tunable Properties

The 3-methoxy-4-(3-morpholinopropoxy)aniline scaffold has proven to be a highly effective component in the design of potent kinase inhibitors. The data clearly demonstrates that strategic modifications to the quinazoline/quinoline core and the aniline moiety, in conjunction with the beneficial properties imparted by the morpholinopropoxy side chain, allow for the fine-tuning of binding affinity and selectivity against key cancer-related kinases. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of the next generation of kinase inhibitors with improved efficacy and safety profiles.

References

  • Chen, J., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • BenchChem. (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.
  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
  • BenchChem. (2025).
  • El-Damasy, D. A., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25135-25155.
  • Zhang, L., et al. (2019). Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. Bioorganic & Medicinal Chemistry, 27(20), 114938.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 11(56), 35558-35574.
  • Garofalo, A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 74, 559-573.
  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1563-1572.
  • Sharma, A., et al. (2023). Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis.
  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2289-2297.
  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678891.
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(6), 822-833.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4).
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Mosa, A. A., et al. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 25(3), 209-218.
  • Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3244-3256.
  • Hricovíniová, Z., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules, 27(19), 6695.
  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 768-777.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(11), 1435.
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Methoxy-4-(3-morpholinopropoxy)aniline

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxy-4-(3-morpholinopropoxy)aniline was not available at the time of this writing. The following disposal procedures are synthesized from safety data for structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxy-4-(3-morpholinopropoxy)aniline was not available at the time of this writing. The following disposal procedures are synthesized from safety data for structurally similar compounds, including substituted anilines and morpholine derivatives, and are grounded in established best practices for handling aromatic amines. This guide is intended for professionals in research and drug development and should always be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. 3-Methoxy-4-(3-morpholinopropoxy)aniline, by virtue of its aniline and morpholine functional groups, is presumed to possess significant health and environmental hazards. Aromatic amines, as a class, are noted for their toxicity, potential for carcinogenicity, and ecotoxicity, particularly to aquatic life.[1][2][3][4] Therefore, its waste stream must be managed with the highest degree of care.

Section 1: Hazard Identification and Classification

Due to its molecular structure, 3-Methoxy-4-(3-morpholinopropoxy)aniline should be handled as a hazardous substance. The primary hazards are derived from its aniline core, which is associated with acute toxicity upon ingestion, inhalation, or skin contact, and potential long-term effects such as carcinogenicity and mutagenicity.[5][6][7] Furthermore, aniline compounds are recognized as being very toxic to aquatic organisms, with long-lasting environmental effects.[3][7]

All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be classified and handled as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[7][8]

Hazard ProfileAssociated RiskRationale
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][9]Aniline and its derivatives are known systemic poisons.[4]
Serious Health Hazards Suspected carcinogen and mutagen.[6][7] May cause damage to organs through prolonged exposure.Based on the known toxicology of the parent aniline compound.[5]
Skin/Eye Irritation May cause serious eye irritation and skin irritation or sensitization.[9][10]Common property of amine compounds.
Aquatic Ecotoxicity Very toxic to aquatic life with long-lasting effects.[3]Aromatic amines pose a significant environmental threat.[2]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling and segregation of waste at the point of generation are critical to ensure safety and regulatory compliance.

Engineering Controls

All handling of 3-Methoxy-4-(3-morpholinopropoxy)aniline, including the preparation of its waste for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][11] An eyewash station and safety shower must be readily accessible.[6][11]

Required Personal Protective Equipment (PPE)

A risk assessment is crucial, but the minimum required PPE for handling this chemical waste includes:

  • Hand Protection: Use chemical-resistant gloves. Given that nitrile gloves offer limited protection against aniline, consider more robust options like butyl rubber or neoprene, especially for prolonged contact.[12] Always inspect gloves before use and practice proper removal technique to avoid skin contact.

  • Eye Protection: Wear chemical splash goggles or a full-face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[6]

Waste Storage
  • Segregation: Keep waste containing this compound separate from other waste streams to prevent hazardous reactions. It is incompatible with strong oxidizing agents and strong acids.[1][9]

  • Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. Ensure containers are kept tightly sealed when not in use.[8][11]

  • Location: Store waste containers in a designated, cool, and well-ventilated secondary containment area away from heat or ignition sources, pending pickup by EHS or a licensed disposal contractor.[12]

Section 3: Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

Small Spills (in a Chemical Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][11]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and label the container and manage it as hazardous waste.

Large Spills or Spills Outside a Fume Hood
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Contact Authorities: Contact your institution's EHS department or emergency response team immediately.[6] Provide details about the chemical spilled and the location. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Section 4: Step-by-Step Disposal Protocol

The disposal of 3-Methoxy-4-(3-morpholinopropoxy)aniline must be handled by a licensed professional hazardous waste disposal company. The role of laboratory personnel is to ensure the waste is collected, segregated, and labeled correctly.

Step 1: Waste Characterization and Collection

  • Collect all waste containing the compound, including reaction residues, contaminated solvents, and solid materials (e.g., silica gel, filter paper, contaminated gloves), in a single, dedicated waste stream.

Step 2: Containerization

  • Select a robust, chemically compatible waste container with a secure, leak-proof lid.

  • Do not mix this waste with other chemical waste unless explicitly permitted by your EHS office.

Step 3: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "3-Methoxy-4-(3-morpholinopropoxy)aniline" and list any other components (e.g., solvents) and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • The ultimate disposal method will be determined by the licensed disposal facility but is likely to involve high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers.[8][13] This is the most effective method for destroying aromatic amines and preventing their release into the environment.[13]

Section 5: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Methoxy-4-(3-morpholinopropoxy)aniline waste.

G Disposal Workflow for 3-Methoxy-4-(3-morpholinopropoxy)aniline cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Spill / Emergency cluster_3 Final Disposal A Waste Generated (Residue, Contaminated Items) B Characterize as Hazardous Waste (Toxic, Ecotoxic) A->B C Select Approved, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Spill Occurs? D->E F Follow Spill Cleanup Procedure (Section 3) E->F Yes G Continue Safe Collection E->G No H Store Container in Designated Secondary Containment Area F->H G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Caption: Disposal Workflow for 3-Methoxy-4-(3-morpholinopropoxy)aniline.

References

  • AMS.usda.gov. (2001, February 15). Morpholine - Processing.
  • ResearchGate. (2022, August 20).
  • SKC Inc. (2024, January 9).
  • Washington State University. (n.d.).
  • ACS Publications. (n.d.).
  • New Jersey Department of Health. (2008, January). Aniline - Hazardous Substance Fact Sheet.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • Fisher Scientific. (2025, May 1).
  • Rutgers University. (n.d.).
  • Fisher Scientific. (2025, December 20).
  • Fisher Scientific. (2025, December 22).
  • TCI Chemicals. (2023, March 5).
  • CymitQuimica. (2024, November 1). Safety Data Sheet - 4-((6.7-Dimethoxyquinolin-4-yl)oxy)aniline.
  • Semantic Scholar. (2023, August 28).
  • Fisher Scientific. (2009, August 13).
  • ACS Publications. (2023, November 9).
  • US EPA. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
  • Merck Millipore. (2024, July 2).
  • Tri-iso. (n.d.). Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds.
  • EPA Nepis. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges.
  • Thermo Fisher Scientific. (2025, September 5).
  • Carl ROTH. (n.d.).
  • Chemos GmbH&Co.KG. (2021, November 30).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Methoxy-3-(methoxymethyl)aniline.
  • Tokyo Chemical Industry. (2025, September 11). Safety Data Sheet - 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
  • ACS Publications. (2023, August 10).
  • FUJIFILM Wako. (2025, May 19). Safety Data Sheet - Pararosaniline Hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-4-(morpholin-4-yl)aniline.

Sources

Handling

Personal protective equipment for handling 3-Methoxy-4-(3-morpholinopropoxy)aniline

As drug development increasingly relies on complex functionalized building blocks, the safe handling of highly active intermediates is paramount. 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex functionalized building blocks, the safe handling of highly active intermediates is paramount. 3-Methoxy-4-(3-morpholinopropoxy)aniline (CAS: 700804-30-4) is a versatile pharmacophore frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its structural combination of an aniline moiety, an ether linkage, and a morpholine ring presents unique occupational hazards that require strict, scientifically grounded safety protocols.

This guide provides researchers and safety officers with field-proven, step-by-step methodologies for the containment, handling, and disposal of this compound, moving beyond basic compliance to explain the chemical causality behind each safety measure.

Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is hazardous. 3-Methoxy-4-(3-morpholinopropoxy)aniline carries standard hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Beyond surface-level irritation, the compound presents two critical systemic risks:

  • Enhanced Dermal Penetration: The addition of the 3-morpholinopropoxy group significantly increases the molecule's lipophilicity compared to unsubstituted aniline. This lipophilicity facilitates rapid partitioning into the stratum corneum and through standard single-layer nitrile gloves, making dermal contact a severe route of systemic exposure.

  • Methemoglobinemia Risk: Like many aniline derivatives, systemic absorption leads to hepatic N-hydroxylation. The resulting phenylhydroxylamine metabolites oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, forming methemoglobin. This impairs the blood's oxygen-carrying capacity, potentially leading to tissue hypoxia and cyanosis[2].

HazardPathway Aniline Aniline Derivative Exposure Liver Hepatic N-Hydroxylation (CYP450) Aniline->Liver Metabolite Phenylhydroxylamine Metabolites Liver->Metabolite RBC RBC Oxidation (Fe2+ to Fe3+) Metabolite->RBC MetHb Methemoglobinemia (Hypoxia) RBC->MetHb

Figure 1: Hepatic metabolism of aniline derivatives leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity and severe systemic toxicity profile, standard laboratory PPE is insufficient for prolonged handling. The following matrix outlines the self-validating PPE requirements based on the operational scale, adhering to guidelines set forth in Prudent Practices in the Laboratory[3].

Operational ScaleEye & Face ProtectionSkin & Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (<1g) ANSI Z87.1 Safety GogglesDouble Nitrile Gloves (≥0.11mm), Standard Lab CoatNot required if handled inside certified hoodChemical Fume Hood (Face velocity: 80-120 fpm)
Preparative (>1g) Goggles + Full Face ShieldButyl Rubber Gloves, Tyvek Sleeves, Fluid-Resistant CoatN95/P100 Particulate Respirator (if draft shield is open)Enclosed Powder Weighing Station or Fume Hood

Expert Insight:Why double-glove? The lipophilic nature of the morpholine derivative allows it to permeate thin nitrile over time. Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, it can be immediately stripped and replaced without exposing the skin, maintaining an unbroken barrier of protection.

Operational Workflow & Handling Protocol

Handling fine powders of functionalized anilines requires strict environmental controls to prevent aerosolization and inhalation.

HandlingWorkflow Start 1. Risk Assessment PPE 2. Don PPE (Double Nitrile) Start->PPE Hood 3. Fume Hood (80-120 fpm) PPE->Hood Weighing 4. Material Transfer (Anti-static) Hood->Weighing Decon 5. Decontamination (Acidic wipe) Weighing->Decon Waste 6. Waste Segregation Decon->Waste

Figure 2: Standard operational workflow for handling and containment of toxic amines.

Protocol 1: Safe Weighing and Transfer
  • Engineering Verification: Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizers and acids.

  • Static Mitigation (Critical Step): 3-Methoxy-4-(3-morpholinopropoxy)aniline is highly susceptible to static cling. Using an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and employing a grounded, stainless-steel spatula prevents the powder from repelling and becoming airborne.

  • Material Transfer: Weigh the material inside the draft shield of the balance, positioned at least 6 inches inside the fume hood sash to ensure proper laminar flow containment.

  • In-Hood Dissolution: To eliminate the risk of transporting hazardous powders across the lab, dissolve the weighed solid in your target solvent (e.g., DMSO, Dichloromethane) before removing the vessel from the hood. Cap the vial securely.

Emergency Response & Decontamination

In the event of an exposure or spill, immediate and chemically logical action is required.

Protocol 2: Spill Response and Surface Decontamination
  • Do not dry sweep. Dry sweeping aerosolizes the toxic powder.

  • Suppression: Mist the spill lightly with a high-flashpoint solvent or water to suppress dust formation.

  • Chemical Decontamination (Expert Insight): Because 3-Methoxy-4-(3-morpholinopropoxy)aniline contains basic amine and morpholine functionalities, using a mildly acidic surface wipe (e.g., 1% acetic acid solution) protonates the compound. This converts the lipophilic free base into a highly water-soluble salt, drastically improving the efficiency of surface decontamination compared to neutral water or pure organic solvents. Follow with a standard soap and water wash.

Dermal Exposure Response

If skin contact occurs, immediately remove contaminated clothing. Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will strip the skin's natural lipid barrier and dissolve the compound, accelerating its systemic absorption.

Disposal & Waste Management Plan

Proper waste segregation prevents dangerous cross-reactions and ensures compliance with EPA/RCRA guidelines[4].

  • Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic Amines" container. Do not mix with general lab trash.

  • Liquid Waste: Segregate liquid waste into Halogenated or Non-Halogenated streams depending on the solvent used for dissolution.

  • Chemical Incompatibilities: Ensure that the amine waste stream is kept strictly separated from strong oxidizers (e.g., nitric acid waste) to prevent exothermic reactions or spontaneous ignition.

  • Final Disposal: All waste must be processed by a licensed hazardous waste contractor.

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Research Council, National Academies Press, 2011. Available at:[Link]

  • "Occupational Health Guidelines for Chemical Hazards: Aniline", National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Available at:[Link]

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